7-Methoxy-6-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTCQWZHRBDQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Niche Quinoline Derivative
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Methoxy-6-methylquinoline
In the vast field of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional materials. While many quinoline derivatives are extensively studied, others, like This compound , remain more specialized subjects of research. Direct, comprehensive experimental data for this specific isomer is not abundant in publicly accessible literature.
Therefore, this guide adopts a dual approach rooted in established chemical principles. It combines the available information for the target molecule with expertly curated data from closely related structural analogs. By examining the properties of isomers such as 6-methoxyquinoline, 7-methoxyquinoline, and various methyl- and methoxy-substituted quinolines, we can construct a robust and predictive profile of this compound. This methodology, common in synthetic and medicinal chemistry, allows us to anticipate reactivity, interpret spectral data, and design experimental protocols with a high degree of confidence. This document is designed for the discerning researcher, offering not just data, but the scientific rationale needed to effectively work with this compound.
Core Molecular and Physicochemical Profile
This compound is a disubstituted quinoline with the molecular formula C₁₁H₁₁NO. The placement of an electron-donating methoxy group (-OCH₃) at position 7 and a weakly electron-donating methyl group (-CH₃) at position 6 on the benzo portion of the quinoline ring system defines its electronic character and subsequent properties.
Below is a summary of its core attributes, supplemented with data from analogous compounds where necessary.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₁H₁₁NO | Calculated |
| Molecular Weight | 173.21 g/mol | Calculated |
| CAS Number | Not broadly indexed; an isomeric compound, 7-Methoxy-6-methyl-isoquinoline, is CAS 68287-68-3.[1] | Inferred from databases |
| Appearance | Expected to be a pale yellow to brown solid or oil at room temperature. | Based on analogs like 6-methoxyquinoline (mp: 18-20 °C) and 6-methylquinoline (liquid). |
| Melting Point | Not experimentally determined. Likely to be in the range of 40-70 °C. | Estimation based on isomers; 6-methoxy-4-methylquinoline has a melting point of 52 °C.[2] |
| Boiling Point | Not experimentally determined. Expected to be >300 °C at atmospheric pressure. | Based on analogs; 6-methoxy-4-methylquinoline boils at 301.3 °C.[3] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | General property of quinoline derivatives.[4] |
| pKa (of conjugate acid) | Estimated to be around 4.5 - 5.0. | The basicity of the quinoline nitrogen is slightly increased by the electron-donating groups on the benzene ring, compared to quinoline (pKa ≈ 4.9). |
Proposed Synthesis and Chemical Reactivity
The synthesis of substituted quinolines is a well-established area of organic chemistry. A plausible and efficient route to this compound would be a variation of the Skraup or Doebner-von Miller reaction .
Retrosynthetic Analysis
A logical retrosynthesis involves disconnecting the pyridine ring, tracing the structure back to a readily available substituted aniline.
Caption: Retrosynthesis of this compound.
Proposed Synthetic Workflow
The synthesis would proceed by reacting 3-amino-4-methylanisole with glycerol in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity Insights
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the methoxy and methyl groups. Electrophilic attack (e.g., nitration, halogenation) is strongly directed to the C5 and C8 positions, which are ortho and para to the activating groups. The C5 position is particularly favored due to activation from both the methoxy and methyl groups.
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic attack. However, it can undergo nucleophilic substitution reactions if a leaving group is present at the C2 or C4 positions.
-
N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity profile of the entire ring system.
Spectroscopic Characterization Profile
For unambiguous identification, a combination of NMR spectroscopy and mass spectrometry is essential. The following profile is predicted based on established principles and data from analogs.[5][6]
¹H NMR Spectroscopy (Predicted)
In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | Methoxy protons are chemically equivalent and uncoupled. |
| -CH₃ | ~2.4 - 2.5 | Singlet (s) | Aromatic methyl protons are uncoupled. |
| H5 | ~7.2 - 7.3 | Singlet (s) or narrow doublet | ortho to the methyl group and meta to the methoxy group. |
| H8 | ~7.9 - 8.1 | Singlet (s) or narrow doublet | Deshielded due to proximity to the heterocyclic ring. |
| H2, H3, H4 | ~7.3 - 8.9 | Doublets (d) or Doublet of Doublets (dd) | Protons on the pyridine ring with characteristic coupling constants. H2 is typically the most downfield. |
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will provide a fingerprint of the carbon skeleton:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -CH₃ | ~18 - 22 | Aliphatic methyl carbon. |
| -OCH₃ | ~55 - 57 | Methoxy carbon. |
| Aromatic/Heteroaromatic C | ~100 - 160 | Multiple signals corresponding to the 10 carbons of the quinoline ring. Carbons attached to oxygen (C7) and nitrogen (C8a, C2) will be significantly downfield. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methoxyquinolines follows characteristic fragmentation pathways.[7]
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 173, corresponding to the molecular weight of the compound.
-
Key Fragmentation:
-
Loss of a methyl radical (M-15): A peak at m/z = 158, resulting from the cleavage of the methoxy group.
-
Loss of carbon monoxide (M-28): A peak at m/z = 145, often following the initial loss of a hydrogen atom.
-
Loss of formyl radical (M-29): A peak at m/z = 144.
-
Loss of acetylene (from the pyridine ring): Further fragmentation can lead to smaller ions characteristic of the substituted benzene ring.
-
Caption: Simplified MS fragmentation of this compound.
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, the quinoline core is of paramount importance in medicinal chemistry.[8] Derivatives are known to possess a wide range of biological activities, including:
-
Antimalarial: The quinoline scaffold is famous for its role in drugs like chloroquine and quinine.
-
Anticancer: Many kinase inhibitors used in oncology feature a quinoline or quinazoline core.[9]
-
Antibacterial and Antifungal: The ability of quinolines to intercalate with DNA or inhibit key enzymes makes them effective antimicrobial agents.
-
Fluorescent Probes: The rigid, aromatic structure of quinoline leads to inherent fluorescence, making its derivatives useful as probes and sensors in biochemical assays.[10]
Therefore, this compound serves as a valuable building block or scaffold for synthesizing more complex molecules with potential therapeutic or diagnostic applications. Its specific substitution pattern offers a unique electronic and steric profile for library development and structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on standard Skraup synthesis procedures.[11] All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound from 3-amino-4-methylanisole.
Materials:
-
3-Amino-4-methylanisole (1.0 eq)
-
Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid (2.0 eq)
-
Nitrobenzene (0.5 eq)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalytic amount)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Carefully add concentrated sulfuric acid (2.0 eq) to a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath.
-
To the cold acid, slowly add glycerol (3.0 eq) while stirring.
-
Once the addition is complete, add 3-amino-4-methylanisole (1.0 eq), nitrobenzene (0.5 eq), and a catalytic amount of ferrous sulfate.
-
Slowly heat the reaction mixture to 130-140 °C. The reaction is highly exothermic and must be controlled carefully. Maintain this temperature for 3-4 hours.
-
Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is approximately 8-9. This must be done in an ice bath as the neutralization is highly exothermic.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Safety and Handling
GHS hazard information for this specific compound is not available. However, based on related methoxy- and methyl-quinolines, the following hazards should be anticipated[12][13][14]:
-
Warning: Harmful if swallowed (Acute toxicity, oral).
-
Warning: Causes skin irritation.
-
Warning: Causes serious eye irritation.
-
Warning: May cause respiratory irritation.
Handling Precautions:
-
Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. 7-METHOXY-6-METHYL-ISOQUINOLINE ,68287-68-3 _Chemical Cloud Database [chemcd.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS 41037-26-7 | 6-Methoxy-4-methylquinoline - Synblock [synblock.com]
- 4. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | MDPI [mdpi.com]
- 9. ukm.my [ukm.my]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 12. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-Methoxy-6-methylquinoline molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Weight of 7-Methoxy-6-methylquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Derivatives of quinoline are explored for their potential as anticancer, antimalarial, antimicrobial, and enzyme-inhibiting agents.[2] The precise biological activity of these compounds is intrinsically linked to their molecular structure, where the nature and position of substituents on the quinoline ring dictate their physicochemical properties and pharmacological interactions.
This technical guide provides a comprehensive examination of a specific derivative, This compound . We will delve into its fundamental molecular properties, including its structure and weight, and present a detailed framework for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's identity and the methodologies to verify it. We will move beyond simple data presentation to explain the causality behind experimental choices, grounding all protocols in established analytical principles to ensure scientific integrity and trustworthiness.
Section 1: Molecular Identity and Properties
The foundational step in the study of any chemical entity is the unambiguous confirmation of its identity. This compound is a disubstituted quinoline with a methoxy group at the 7-position and a methyl group at the 6-position. These substitutions significantly influence the electron distribution and sterics of the bicyclic system compared to the parent quinoline molecule.
Molecular Structure
The structure consists of a fused benzene and pyridine ring system, which defines the quinoline core. The numbering of the quinoline ring system is standardized, beginning at the nitrogen atom and proceeding around the rings. For this compound, the electron-donating methoxy group (-OCH₃) is attached at position C7, and the methyl group (-CH₃) is at position C6.
References
Spectroscopic data for 7-Methoxy-6-methylquinoline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-6-methylquinoline
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. As the precise characterization of molecular structure is paramount for reproducible research and development, this document synthesizes predicted and comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed spectral profile. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for professionals in the field.
This compound possesses a bicyclic aromatic core with two key substituents influencing its electronic and structural properties. The electron-donating methoxy group (-OCH₃) at position 7 and the methyl group (-CH₃) at position 6 create a unique substitution pattern that is reflected distinctively in its various spectra. Understanding these spectral signatures is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and application.
The molecular structure dictates the response of the compound to different spectroscopic techniques. NMR spectroscopy probes the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, IR spectroscopy identifies the vibrational frequencies of functional groups, and mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways.
An In-Depth Technical Guide to the Skraup Synthesis of Substituted Methoxy Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Skraup synthesis, with a specific focus on its application for the preparation of substituted methoxy methylquinolines. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various pharmacologically active molecules. This document delves into the reaction's mechanistic underpinnings, offers practical insights for experimental design, and provides a detailed protocol for a representative synthesis.
The Skraup Synthesis: A Cornerstone in Quinoline Chemistry
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic and versatile method for the synthesis of quinolines. The reaction involves the condensation of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. While the original procedure was known for its vigorous and often uncontrollable nature, numerous modifications have been developed to improve its safety and efficiency.
The versatility of the Skraup synthesis allows for the preparation of a wide array of substituted quinolines by employing substituted anilines as starting materials. The position and electronic nature of the substituents on the aniline ring significantly influence the reaction's outcome and the regioselectivity of the cyclization process.
Mechanistic Insights: A Step-by-Step Deconstruction
The mechanism of the Skraup synthesis is a multi-step process that, while debated in some of its finer points, is generally understood to proceed through the following key stages:
-
Formation of Acrolein: The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This step is crucial as acrolein provides the three-carbon unit necessary for the formation of the pyridine ring of the quinoline system.
-
Michael Addition: The aromatic amine, in this case, a substituted methoxy aniline, undergoes a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein intermediate. This forms a β-anilinopropionaldehyde derivative.
-
Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the closure of the heterocyclic ring. Subsequent dehydration of the resulting dihydroquinoline intermediate is driven by the acidic conditions.
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product. This is accomplished by the oxidizing agent present in the reaction mixture.
A visual representation of this mechanistic pathway is provided below:
Figure 1: Generalized mechanism of the Skra
The Friedländer Synthesis: A Versatile and Enduring Tool for the Construction of Polysubstituted Quinolines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic compounds with significant pharmacological activity.[1][2] From the historical antimalarial quinine to modern anticancer agents and broad-spectrum antibiotics like ciprofloxacin, the quinoline moiety is a privileged structure in drug discovery.[1][2][3] Consequently, efficient and versatile methods for its synthesis are of paramount importance to the scientific community.
Among the various strategies developed, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and powerful methods for constructing quinoline derivatives.[1][4][5] This guide, intended for professionals in chemical research and drug development, provides a deep dive into the core principles, modern applications, and field-proven protocols of the Friedländer synthesis, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.
Core Principles: The Mechanistic Heart of the Friedländer Annulation
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl-containing compound that possesses a reactive α-methylene group.[6][7][8] The reaction, which can be catalyzed by either acids or bases, proceeds via a cyclodehydration sequence to yield the final quinoline product.[5][8] Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes.
While the reaction is well-established, two primary mechanistic pathways are generally considered, with the prevailing route often dictated by the catalytic conditions.[6][9][10]
-
Pathway A: The Aldol-First Mechanism: Under certain acidic conditions, the reaction may initiate with an intermolecular aldol condensation between the two carbonyl partners.[6][9] The resulting aldol product then undergoes an intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring.[9]
-
Pathway B: The Schiff Base-First Mechanism: This pathway is widely accepted, particularly for base-catalyzed reactions.[6][9][11] It begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the α-methylene partner. This is followed by an intramolecular, base-catalyzed aldol-type condensation, where the enolate of the α-methylene component attacks the carbonyl group of the original 2-aminoaryl moiety. The subsequent dehydration of the cyclic intermediate yields the final quinoline product.[6][11]
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Causality in Experimental Choices: Regioselectivity
A significant challenge in the Friedländer synthesis arises when using unsymmetrical ketones as the α-methylene component, which can lead to the formation of regioisomers.[7] The choice of catalyst and reaction conditions can profoundly influence this selectivity. For instance, base-catalyzed reactions often favor the formation of the more thermodynamically stable product, while certain Lewis acid catalysts can steer the reaction towards a specific regioisomer.[9] Modern strategies to control regioselectivity include the use of specific amine catalysts, ionic liquids, or the introduction of a directing group on the α-carbon of the ketone.[7]
Methodological Evolution: From Classical Conditions to Modern Catalysis
The versatility of the Friedländer synthesis is reflected in the wide array of catalysts and conditions that have been successfully employed, moving from harsh classical methods to milder, more efficient modern protocols.
Scope and Limitations: The reaction is broadly applicable, tolerating a wide range of functional groups on both the aromatic ring of the 2-amino component and the ketone partner.[9][12] However, a primary limitation has historically been the availability and stability of the requisite 2-aminoaryl aldehyde and ketone starting materials.[13] To address this, one-pot procedures starting from more accessible 2-nitroaryl carbonyls, which are reduced in situ, have been developed.[12][14] It is crucial to note that some functional groups, such as bromo substituents, may not be compatible with these reductive conditions.[14]
Modern Catalytic Systems: Recent advancements have focused on improving reaction efficiency, selectivity, and sustainability. This has led to the exploration of a diverse catalytic landscape beyond traditional Brønsted acids (e.g., TFA, p-TsOH) and bases (e.g., NaOH, KOtBu).[6][15]
-
Lewis Acids: Catalysts like In(OTf)₃, Nd(NO₃)₃·6H₂O, and ZrCl₄ have proven highly effective, often under solvent-free or milder conditions, and can offer improved selectivity.[16][17][18]
-
Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, solid-supported catalysts have gained prominence. These include polymer resins like Amberlyst-15, metal-organic frameworks (MOFs), and silica-supported reagents (NaHSO₄-SiO₂).[1][16]
-
Green Chemistry Approaches: The use of ionic liquids as both solvent and catalyst, as well as performing the reaction in water or under microwave irradiation, aligns with the principles of green chemistry by reducing waste and energy consumption.[15][19][20]
| Catalyst System | Typical Solvent | Temperature (°C) | Typical Time | Yield Range (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free | 120 | 0.5 - 2 h | 85 - 95 | [6][8] |
| **Iodine (I₂) ** | Solvent-free | 120 | 1 - 3 h | 80 - 92 | [6][8] |
| ZrCl₄ | Ethanol/Water | 60 | 2 - 4 h | 88 - 95 | [16] |
| Copper-based MOF | Toluene | 100 | 2 h | ~90 | [16] |
| Ionic Liquid [Bmim]HSO₄ | Solvent-free (MW) | 100 | 5 - 10 min | 90 - 98 | [19] |
| Amberlyst-15 | Ethanol | Reflux | 6 - 12 h | 70 - 85 | [1] |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for researchers.
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline
This protocol describes a robust synthesis using Zirconium(IV) chloride as an efficient Lewis acid catalyst.[16]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1 equiv.)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv.)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) to 10 mL of a 1:1 ethanol/water solvent mixture.
-
Add ZrCl₄ (10 mol%) to the solution.
-
Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Protocol 2: Reusable Catalyst System using a Metal-Organic Framework (MOF)
This protocol showcases a modern, sustainable approach using a reusable copper-based MOF catalyst.[16]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1 equiv.)
-
Acetylacetone (1.2 mmol, 1.2 equiv.)
-
Copper-based MOF (e.g., Cu-BTC) (5 mol%)
-
Toluene (5 mL)
-
-
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[16]
-
Monitor reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid MOF catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify via column chromatography or recrystallization as needed.
-
Caption: A generalized experimental workflow for the Friedländer synthesis.
Applications in Drug Development & Medicinal Chemistry
The Friedländer synthesis is a workhorse for generating libraries of novel quinoline-based compounds for drug discovery programs.[16] The quinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, or by acting as kinase inhibitors.[1][3][16]
-
Antimalarial Drugs: The quinoline scaffold is central to the efficacy of drugs like chloroquine and mefloquine, and the synthesis allows for the creation of new derivatives to combat drug-resistant malaria strains.[1][2][3][16]
-
Antibacterial Agents: The quinoline framework is present in several classes of synthetic antibiotics.[1][3][16]
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, making them promising leads for new therapeutics.[3]
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Potential Therapeutic Targets of 7-Methoxy-6-methylquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, substituted quinolines have emerged as a particularly promising class of compounds in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of 7-Methoxy-6-methylquinoline, a specific derivative with anticipated anticancer properties. While direct experimental data for this compound is limited, this guide synthesizes structure-activity relationship (SAR) data from closely related 6,7-disubstituted quinoline analogs to propose and technically evaluate high-probability molecular targets. We will delve into the mechanistic basis for these hypotheses, provide detailed experimental protocols for their validation, and present a framework for advancing this compound through the early stages of the drug discovery pipeline.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, demonstrating a remarkable ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous quinoline-based drugs, including several approved anticancer agents. The therapeutic efficacy of these compounds often stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and migration.[3]
The substitution pattern on the quinoline ring is a critical determinant of biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Specifically, substitutions at the 6- and 7-positions have been shown to be particularly important for the anticancer activity of quinoline derivatives.[4] The presence of a methoxy group at the 7-position and a methyl group at the 6-position, as in this compound, suggests the potential for potent and selective interactions with key oncogenic targets. This guide will explore these potential targets based on the established pharmacology of structurally similar compounds.
Hypothesized Therapeutic Targets and Mechanistic Insights
Based on an extensive review of the literature on 6,7-disubstituted quinoline derivatives, we hypothesize that this compound is likely to exert its anticancer effects through the modulation of one or more of the following key cellular targets:
Protein Kinases: The Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in regulating virtually all aspects of cell function, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them highly attractive targets for therapeutic intervention. Several classes of quinoline derivatives have demonstrated potent inhibitory activity against various protein kinases.
The EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell proliferation and survival.[3][5] Numerous 4-anilinoquinoline derivatives have been developed as EGFR inhibitors.[2][6] The structural similarity of this compound to the core scaffold of these inhibitors suggests that it may also bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.
-
Mechanistic Rationale: The quinoline core can mimic the adenine region of ATP, while the substituents at the 6 and 7 positions can form crucial interactions with amino acid residues in the kinase domain, contributing to binding affinity and selectivity.[7] The methoxy and methyl groups of this compound could potentially engage in favorable hydrophobic and hydrogen bonding interactions within the EGFR active site.
VEGFRs are a family of receptor tyrosine kinases that are essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][8] Inhibition of VEGFR signaling is a clinically validated strategy for cancer therapy. Several quinoline-based compounds have been identified as potent VEGFR inhibitors.[9][10]
-
Mechanistic Rationale: Similar to EGFR inhibition, the quinoline scaffold can occupy the ATP-binding pocket of VEGFR kinases. The specific substitution pattern at the 6 and 7 positions can influence the selectivity profile of the compound for different VEGFR isoforms.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, invasion, and metastasis.[2][11] Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide range of human cancers. A number of 6,7-disubstituted quinoline derivatives have been reported as potent c-Met inhibitors.[4][12]
-
Mechanistic Rationale: The quinoline core serves as a scaffold to position substituents that can interact with key residues in the c-Met kinase domain. The 6,7-disubstitution pattern appears to be particularly favorable for achieving high-affinity binding to c-Met.[4]
Pim-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors, where it promotes cell survival and proliferation.[13][14] Inhibition of Pim-1 kinase activity is a promising therapeutic strategy. Several quinoline-containing compounds have been identified as Pim-1 inhibitors.[13][15]
-
Mechanistic Rationale: The planar quinoline ring system can engage in π-π stacking interactions within the ATP-binding site of Pim-1, while the methoxy and methyl groups can form specific hydrogen bonds and hydrophobic interactions that contribute to inhibitory potency.
Signaling Pathway: Hypothesized Kinase Inhibition by this compound
Caption: Hypothesized inhibitory actions of this compound on key oncogenic signaling pathways.
Tubulin Polymerization: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[16][17] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18][19]
-
Mechanistic Rationale: These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[17] The substituted quinoline scaffold can fit into this hydrophobic pocket and form key interactions that disrupt the normal process of microtubule assembly. The 7-methoxy and 6-methyl groups could enhance binding affinity through hydrophobic and steric interactions within the colchicine site.
Topoisomerases: Unraveling DNA
Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of topoisomerase activity leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Certain quinoline analogs have been identified as topoisomerase inhibitors.
-
Mechanistic Rationale: These compounds can intercalate into the DNA double helix or bind to the topoisomerase-DNA complex, stabilizing the cleavage intermediate and preventing the re-ligation of the DNA strands. The planar aromatic structure of the quinoline ring is well-suited for DNA intercalation.
Quantitative Data from Structurally Related Analogs
The following table summarizes the reported in vitro activities of quinoline derivatives with substitution patterns similar to this compound, providing a quantitative basis for our hypotheses.
| Compound Class | Target | IC50 / GI50 (µM) | Cancer Cell Line(s) | Reference |
| 4-(2-fluorophenoxy) quinoline derivatives | c-Met | 0.05 - 0.08 | HeLa, Hep-G2, MCF-7 | [11] |
| 6,7-disubstituted-4-phenoxyquinoline derivatives | c-Met | 0.00139 | HT-29 | [4] |
| Sulfonylated indeno[1,2-c]quinolines | EGFR | 0.0006 - 0.0102 | A431, A549 | [3] |
| Quinoline derivatives | VEGFR-2 | 0.076 - 0.175 | A549, Caco2, HepG2, MDA | [9] |
| Quinoline-pyridine hybrids | Pim-1 | 0.095 - 0.110 | NFS-60, HepG-2, PC-3, Caco-2 | [13] |
| Quinoline-indole derivatives | Tubulin Polymerization | 0.00209 - 0.00254 | HepG2, KB, HCT-8, MDA-MB-231, H22 | [16] |
| Quinoline derivatives | Tubulin Polymerization | 17 | MDA-MB-231 | [17][19] |
Experimental Protocols for Target Validation
To empirically validate the hypothesized therapeutic targets of this compound, a series of in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[20][21][22]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of purified kinases.[23][24][25]
-
Protocol (Example: TR-FRET Assay for EGFR):
-
Reagent Preparation: Prepare assay buffer, purified EGFR kinase, biotinylated peptide substrate, ATP, and a terbium-labeled anti-phospho-specific antibody.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the EGFR kinase, peptide substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the kinase reaction and add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules.[1][26][27][28]
-
Protocol (Fluorescence-based):
-
Reagent Preparation: Prepare tubulin polymerization buffer, purified tubulin, GTP, and a fluorescent reporter that binds to polymerized tubulin.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Polymerization Reaction: In a 96-well plate, combine the tubulin, GTP, fluorescent reporter, and the test compound.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time as tubulin polymerizes.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
-
Apoptosis Analysis by Flow Cytometry
This assay quantifies the induction of apoptosis in cancer cells treated with this compound.[29][30][31][32]
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
-
Conclusion and Future Directions
While further direct experimental validation is necessary, the structural features of this compound, in conjunction with the extensive body of literature on related quinoline derivatives, strongly suggest its potential as a multi-targeted anticancer agent. The most probable therapeutic targets include key protein kinases such as EGFR, VEGFR, c-Met, and Pim-1, as well as tubulin and topoisomerases. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these hypotheses.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive in vitro and in vivo characterization of their biological activities. Elucidation of the precise mechanism of action and identification of the primary molecular target(s) will be crucial for the further development of this promising compound as a novel cancer therapeutic.
References
- 1. Tubulin Polymerization Assay [bio-protocol.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcat.com [ijpcat.com]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 25. In vitro kinase assay [protocols.io]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. Apoptosis Protocols | USF Health [health.usf.edu]
A Technical Guide to the Solubility of 7-Methoxy-6-methylquinoline in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 7-methoxy-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in solution.
Introduction: The Quinoline Scaffold in Modern Research
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials.[1] Their wide-ranging biological activities, including potential anticancer properties, often stem from their ability to interact with key cellular signaling pathways.[1] The compound this compound, belonging to this important class, presents a unique substitution pattern that influences its physicochemical properties, including its solubility. A comprehensive understanding of its solubility is paramount for formulation, reaction optimization, and biological screening.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior based on its molecular structure and the established principles of solubility. The "like dissolves like" principle is a foundational concept in this context, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]
Molecular Structure Analysis:
This compound possesses a fused aromatic ring system, which is inherently nonpolar. However, the presence of a nitrogen atom in the quinoline ring introduces a degree of polarity through its lone pair of electrons. Furthermore, the methoxy group (-OCH3) at the 7-position and the methyl group (-CH3) at the 6-position contribute to the overall electronic distribution and steric factors of the molecule.
-
Polarity: The nitrogen atom and the oxygen atom of the methoxy group are electronegative, creating localized dipoles. This suggests that this compound is a moderately polar molecule.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. The methoxy group's oxygen is a weaker hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor.
Predicted Solubility:
Based on this analysis, we can anticipate the following solubility trends:
-
High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), and in polar protic solvents like lower alcohols (methanol, ethanol). The polarity of these solvents can interact favorably with the polar regions of the quinoline derivative.
-
Moderate Solubility: In solvents of intermediate polarity like dichloromethane and chloroform.
-
Low Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar nature of these solvents will not effectively solvate the polar functionalities of this compound.
-
Aqueous Solubility: Due to its organic, largely nonpolar structure, solubility in water is expected to be low. However, in acidic aqueous solutions, the nitrogen atom can be protonated, forming a salt and significantly increasing aqueous solubility.[3]
The following table summarizes the predicted solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen and methoxy group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Favorable dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and some hydrogen bonding capability. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Solvation of the aromatic rings and moderate polarity. |
| Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions with the quinoline ring system. |
| Nonpolar | Hexane, Cyclohexane | Low | Insufficient polarity to solvate the molecule effectively. |
| Aqueous | Water | Low | Predominantly nonpolar character. |
| Aqueous Acid | Dilute HCl, Dilute H2SO4 | High | Protonation of the basic nitrogen atom to form a soluble salt.[4] |
| Aqueous Base | Dilute NaOH | Low | No acidic protons to form a salt with a base. |
Experimental Determination of Solubility: A Practical Guide
Given the predictive nature of the above analysis, experimental verification is essential. The following section provides robust, step-by-step protocols for determining the solubility of this compound.
Qualitative Solubility Testing
This initial screening method provides a rapid assessment of solubility in various solvents.[3]
Protocol:
-
Preparation: Into a series of small, dry test tubes, add approximately 25 mg of this compound.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.
-
Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.
-
Classification: This method can be used to classify the compound's solubility in water, 5% HCl, 5% NaOH, and various organic solvents.[3][4]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Analysis: Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve can be prepared to determine the concentration.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining concentration.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
-
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration (mol/L).
Visualizing the Solubility Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
References
An In-Depth Technical Guide to 7-Methoxy-6-methylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven their value in the pharmaceutical landscape.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacodynamic profile, including receptor affinity and selectivity.[1]
PART 1: Molecular Identification and Physicochemical Profile
Unambiguous identification is the cornerstone of all chemical research. For 7-Methoxy-6-methylquinoline, we provide the following computed identifiers and predicted properties.
Core Chemical Identifiers
The following identifiers were generated for this compound using the NCI/CADD Chemical Identifier Resolver and are based on its chemical structure.[4]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO |
| SMILES | Cc1cc2c(cncc2OC)cc1 |
| InChI | InChI=1S/C11H11NO/c1-8-5-10-9(6-11(8)13-2)4-3-7-12-10/h3-7H,1-2H3 |
| InChIKey | VABKMRIBUMHEPL-UHFFFAOYSA-N |
Note: These identifiers are computationally generated and have not been assigned by a central registry like CAS.
Predicted Physicochemical Properties
The following properties are predicted based on the structure of this compound and data from its isomers, such as 6-methoxy-7-methylquinoline.[5] These values are critical for anticipating the molecule's behavior in experimental settings, including solubility, permeability, and potential for oral bioavailability.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 173.21 g/mol | Influences diffusion, absorption, and distribution. |
| XLogP3 | 2.6 | A measure of lipophilicity; affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 (N, O) | Affects solubility and binding interactions. |
| Rotatable Bonds | 1 | Indicates molecular flexibility. |
Molecular Structure Diagram
The structural representation of this compound is crucial for understanding its chemical reactivity and potential biological interactions.
Caption: 2D structure of this compound.
PART 2: Proposed Synthesis Protocol
The synthesis of substituted quinolines is well-established, with several named reactions providing reliable routes to this scaffold.[6] For this compound, the Skraup synthesis offers a direct and logical approach.[7][8] This reaction involves the condensation of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]
Causality of Experimental Design: The choice of 3-methyl-4-methoxyaniline as the starting material is dictated by the desired substitution pattern on the final quinoline product. The Skraup reaction proceeds via an electrophilic aromatic substitution mechanism where the newly formed heterocyclic ring fuses to the benzene ring of the aniline precursor. The cyclization is directed by the position of the amino group. Using 3-methyl-4-methoxyaniline ensures the formation of the 6-methyl and 7-methoxy substitution pattern. Nitrobenzene is a classic oxidizing agent for this reaction, converting the intermediate dihydroquinoline to the fully aromatic quinoline.[8]
Proposed Skraup Synthesis Workflow
Caption: Proposed workflow for the Skraup synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the Skraup synthesis of related quinolines and should be optimized for safety and yield.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should be cooled in an ice bath during the addition.
-
Addition of Reactants: To the cooled acid-glycerol mixture, add ferrous sulfate (to moderate the reaction) followed by 3-methyl-4-methoxyaniline.
-
Initiation of Reaction: Slowly add nitrobenzene through the dropping funnel while stirring.
-
Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require careful temperature control. Once the initial exotherm subsides, heat the mixture to reflux (typically around 140-160 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This neutralization is highly exothermic.
-
Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. The desired quinoline derivative will remain in the distillation residue. Extract the residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.
PART 3: Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data are predicted based on the known spectral properties of analogous quinoline structures.[10][11][12]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the methyl group, and the methoxy group. The chemical shifts (δ) are referenced to TMS in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~ 8.8 - 8.9 | Doublet of Doublets | H-2 | Adjacent to nitrogen, deshielded. Coupled to H-3 and H-4. |
| ~ 8.0 - 8.1 | Doublet | H-4 | Deshielded by proximity to nitrogen. Coupled to H-3. |
| ~ 7.8 | Singlet | H-8 | Isolated proton on the benzene ring. |
| ~ 7.4 - 7.5 | Doublet of Doublets | H-3 | Coupled to both H-2 and H-4. |
| ~ 7.2 | Singlet | H-5 | Isolated proton on the benzene ring. |
| ~ 3.9 - 4.0 | Singlet | -OCH₃ | Typical range for an aryl methoxy group. |
| ~ 2.4 - 2.5 | Singlet | -CH₃ | Typical range for an aryl methyl group. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 160 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 150 | C-2 | Carbon adjacent to nitrogen. |
| ~ 148 | C-8a | Bridgehead carbon adjacent to nitrogen. |
| ~ 136 | C-4 | Deshielded by nitrogen. |
| ~ 130 | C-6 | Aromatic carbon attached to the methyl group. |
| ~ 128 | C-4a | Bridgehead carbon. |
| ~ 125 | C-5 | Aromatic CH. |
| ~ 122 | C-3 | Aromatic CH. |
| ~ 105 | C-8 | Aromatic CH, shielded by adjacent methoxy group. |
| ~ 56 | -OCH₃ | Methoxy carbon. |
| ~ 18 | -CH₃ | Methyl carbon. |
Predicted Mass Spectrometry and IR Data
-
Mass Spectrometry (EI-MS): A prominent molecular ion (M⁺) peak is expected at m/z = 173, corresponding to the molecular weight of C₁₁H₁₁NO. Key fragmentation would likely involve the loss of a methyl radical (M-15) from the methoxy group, followed by the loss of carbon monoxide (M-15-28).
-
Infrared (IR) Spectroscopy:
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -OCH₃).
-
~1600, 1500 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1250 cm⁻¹: Aryl C-O stretching of the methoxy ether.
-
PART 4: Potential Applications in Drug Discovery and Research
The quinoline scaffold is a cornerstone of many therapeutic agents.[3] The specific substitution pattern of 7-methoxy and 6-methyl groups on this scaffold suggests several promising avenues for investigation.
Anticancer Research
Many substituted quinolines exhibit potent anticancer activity, often by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[13][14][15] The methoxy and methyl groups can influence the molecule's ability to bind to the ATP-binding pocket of protein kinases. Furthermore, these substituents can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The exact biological effect would need to be determined experimentally, but the scaffold is highly relevant to oncology research.
Antimalarial and Anti-infective Agents
The quinoline ring is famously the core of antimalarial drugs like chloroquine and primaquine.[2] The mechanism often involves interfering with heme detoxification in the parasite. While resistance is an issue with older drugs, novel quinoline derivatives are continuously being explored. The lipophilic nature of this compound could be advantageous for penetrating the parasitic cell.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Certain 6-methoxyquinoline derivatives have been identified as P-gp inhibitors.[12] By co-administering a P-gp inhibitor with a standard chemotherapy drug, it is possible to reverse MDR and restore the efficacy of the treatment. This compound represents a viable candidate for screening in P-gp inhibition assays due to its structural similarity to known inhibitors.
Conclusion
This compound, while not a widely cataloged compound, represents a molecule of significant interest for chemical and pharmaceutical research. By applying established synthetic methodologies like the Skraup reaction, it can be readily prepared from commercially available starting materials. Its predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and further investigation. The proven therapeutic relevance of the quinoline scaffold strongly suggests that this compound is a worthwhile candidate for screening in anticancer, anti-infective, and drug resistance research programs. This guide provides the necessary technical framework for scientists to begin exploring the potential of this promising molecule.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. NCI/CADD Chemical Identifier Resolver [cactus.nci.nih.gov]
- 5. PubChemLite - 6-methoxy-7-methylquinoline (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. One moment, please... [iipseries.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 10. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: A Strategic Approach to the Synthesis of 8-bromo-7-methoxy-6-methylquinoline
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis of the valuable intermediate, 8-bromo-7-methoxy-6-methylquinoline. Recognizing the absence of a direct, published procedure for this specific molecule, we present a robust and logically designed two-step synthetic pathway. This protocol is grounded in well-established and reliable organic chemistry transformations, ensuring a high degree of confidence in its application. The synthesis commences with the construction of the quinoline core via the Skraup synthesis, followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically sound method for obtaining this key chemical building block.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of 8-bromo-7-methoxy-6-methylquinoline makes it a highly attractive intermediate for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets. This document provides a detailed, reliable, and reproducible protocol for the synthesis of this important intermediate.
Proposed Synthetic Pathway
The synthesis of 8-bromo-7-methoxy-6-methylquinoline is strategically designed as a two-step process. This approach ensures high yields and excellent control over the regiochemistry of the final product.
-
Step 1: Skraup Synthesis of 7-methoxy-6-methylquinoline. The quinoline core is constructed using the classic Skraup synthesis, starting from 3-methoxy-4-methylaniline. This reaction is a powerful method for the formation of quinolines from anilines and glycerol.[1][2]
-
Step 2: Regioselective Bromination. The intermediate, this compound, is then subjected to electrophilic bromination to introduce a bromine atom at the C8 position, yielding the final product. The regioselectivity of this step is directed by the activating methoxy group at the C7 position.[3][4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of 8-bromo-7-methoxy-6-methylquinoline.
Experimental Protocols
Safety Precaution: The Skraup synthesis is a highly exothermic reaction and must be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended.
Step 1: Synthesis of this compound via Skraup Synthesis
The Skraup synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the quinoline.[5]
Materials and Reagents:
-
3-methoxy-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or Arsenic Acid as a less violent alternative)
-
Ferrous Sulfate Heptahydrate (optional, as a moderator)
-
Sodium Hydroxide solution (for neutralization)
-
Toluene (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Protocol:
-
In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methoxy-4-methylaniline (0.5 mol).
-
To the aniline, add glycerol (1.5 mol) and nitrobenzene (0.6 mol). If using, add ferrous sulfate heptahydrate (0.05 mol) as a moderator to control the reaction's vigor.
-
Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol) through the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 120°C.
-
After the addition of sulfuric acid is complete, heat the mixture in an oil bath to 140-150°C. The reaction is highly exothermic at this stage, so careful monitoring and control of the temperature are crucial.
-
Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing crushed ice (approximately 2 kg).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to manage the heat generated.
-
Extract the aqueous slurry with toluene (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Step 2: Regioselective Bromination of this compound
The electron-donating methoxy group at the C7 position strongly activates the quinoline ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the ortho-position (C8).[3][4]
Materials and Reagents:
-
This compound
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution (for quenching)
-
Sodium Bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Protocol:
-
In a 250 mL round-bottom flask protected from light, dissolve this compound (0.1 mol) in glacial acetic acid (100 mL).
-
Cool the solution to 0-5°C in an ice-water bath.
-
In a separate dropping funnel, prepare a solution of bromine (0.11 mol) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the stirred quinoline solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10%, 200 mL) to quench any unreacted bromine.
-
Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 8-bromo-7-methoxy-6-methylquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Step 1: Skraup Synthesis | Step 2: Bromination |
| Starting Material | 3-methoxy-4-methylaniline | This compound |
| Molecular Weight ( g/mol ) | 137.18 | 175.21 |
| Amount (mol) | 0.5 | 0.1 |
| Key Reagents | Glycerol (1.5 mol), H₂SO₄ (2.0 mol), Nitrobenzene (0.6 mol) | Br₂ (0.11 mol) |
| Solvent | Sulfuric Acid | Glacial Acetic Acid |
| Reaction Temperature | 140-150°C | 0°C to Room Temperature |
| Reaction Time | 3-4 hours | 2-3 hours |
| Expected Yield | 60-70% | 80-90% |
| Product | This compound | 8-bromo-7-methoxy-6-methylquinoline |
| Product MW ( g/mol ) | 175.21 | 254.11 |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 8-bromo-7-methoxy-6-methylquinoline. By leveraging the classical Skraup synthesis for the formation of the quinoline core and a regioselective bromination, this method offers a practical and efficient route to this valuable chemical intermediate. The explanations of the underlying chemical principles and the detailed procedural steps are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize this compound for their research endeavors.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 7-Methoxy-6-methylquinoline as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Potential of 7-Methoxy-6-methylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of bioactive natural products and synthetic pharmaceuticals, exhibiting properties such as antimalarial, anticancer, anti-inflammatory, and antioxidant activities.[2][3][4] The specific substitution pattern on the quinoline core profoundly influences its physicochemical properties and biological activity, making the development of novel substituted quinolines a key focus in drug discovery.
This compound is a structurally intriguing derivative poised for utility as a versatile chemical intermediate. The electron-donating nature of the methoxy and methyl groups at the 6 and 7 positions is anticipated to influence the reactivity of the quinoline ring, offering unique opportunities for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed protocols to facilitate its use in research and development.
Physicochemical and Safety Profile
A summary of the key physicochemical properties and safety information for this compound is presented below. It is important to note that while some data is derived from direct sources, other values are estimated based on structurally similar compounds such as 6-methylquinoline and 7-methoxyquinoline.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | Calculated |
| Molecular Weight | 173.21 g/mol | Calculated |
| CAS Number | 97581-31-2 | Chemical Supplier |
| Appearance | Predicted: Off-white to pale yellow solid | Analogy |
| Melting Point | Estimated: 60-70 °C | Analogy |
| Boiling Point | Estimated: >300 °C | Analogy |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | Analogy |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for analogous compounds, this compound may be harmful if swallowed and can cause skin and eye irritation.[6]
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be effectively achieved through classical quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions.[7][8] These methods involve the reaction of a substituted aniline with a three-carbon electrophile, typically derived from glycerol or an α,β-unsaturated carbonyl compound.
Protocol 1: Synthesis via Skraup Reaction
The Skraup synthesis provides a direct route to the quinoline core.[9] This protocol is adapted from established procedures for substituted quinolines.
Reaction Scheme:
Caption: Proposed Skraup synthesis of this compound.
Materials:
-
4-Methoxy-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 4-Methoxy-3-methylaniline (1 equivalent).
-
Addition of Reagents: To the aniline, add glycerol (3 equivalents), ferrous sulfate heptahydrate (0.1 equivalents) as a moderator to control the reaction's exothermicity, and nitrobenzene (1.2 equivalents) as the oxidizing agent.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 equivalents) through the dropping funnel. An exothermic reaction will occur.
-
Heating: Heat the reaction mixture to 130-140 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 9-10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.7 | H-2 |
| ~8.0 | H-4 |
| ~7.8 | H-8 |
| ~7.3 | H-5 |
| ~7.1 | H-3 |
| ~3.9 | -OCH₃ |
| ~2.4 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted):
-
~3050 cm⁻¹: Aromatic C-H stretch
-
~2950 cm⁻¹: Aliphatic C-H stretch (methyl and methoxy)
-
~1600, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring
-
~1250 cm⁻¹: C-O stretching of the methoxy group
Mass Spectrometry (MS) (Predicted):
-
[M]+•: m/z = 173.08 (Calculated for C₁₁H₁₁NO)
-
[M+H]⁺: m/z = 174.09
Applications as a Chemical Intermediate
The strategic placement of the methoxy and methyl groups on the 7- and 6-positions, respectively, makes this compound a valuable scaffold for the synthesis of more complex molecules. The electron-rich nature of the benzene portion of the ring system suggests a propensity for electrophilic aromatic substitution, while the pyridine ring is susceptible to nucleophilic attack, particularly after N-activation. Furthermore, the quinoline core can be functionalized through modern cross-coupling methodologies.
Protocol 2: Electrophilic Nitration at the 5-Position
Electrophilic substitution on the quinoline ring generally occurs on the benzene ring at positions 5 and 8.[14] The electron-donating methoxy and methyl groups are expected to further activate the ring, with the 5-position being a likely site for substitution.
Reaction Workflow:
Caption: Electrophilic nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Cooling: In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To introduce further complexity, a halogenated derivative of this compound can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions.[15][16][17] For instance, bromination at the 5- or 8-position would provide a handle for Suzuki-Miyaura coupling.
Logical Relationship Diagram:
Caption: Synthetic pathway for aryl-substituted derivatives via bromination and Suzuki-Miyaura coupling.
Materials for Suzuki-Miyaura Coupling:
-
Bromo-7-methoxy-6-methylquinoline (prepared separately)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add Bromo-7-methoxy-6-methylquinoline (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst (0.05 equivalents) under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Conclusion
This compound represents a promising and versatile chemical intermediate for the synthesis of novel, functionalized quinoline derivatives. Its synthesis from readily available starting materials via established methodologies is straightforward. The predicted reactivity of the quinoline core allows for a range of transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, opening avenues for the creation of diverse molecular architectures for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a foundation for researchers to explore the full potential of this valuable building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Developing Novel CXCR7 Modulators Using a Quinoline Scaffold
For: Researchers, scientists, and drug development professionals.
Abstract
The atypical chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a critical therapeutic target implicated in numerous pathologies, including cancer, inflammation, and cardiovascular diseases. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through a β-arrestin-biased pathway, making it a unique and challenging target for modulator development.[1][2] Quinoline-based scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.[3][4][5][6] This guide provides a comprehensive framework for the development of novel CXCR7 modulators, using 7-Methoxy-6-methylquinoline as a representative model of the quinoline chemical class. We present detailed, field-proven protocols for the synthesis of this model compound and a robust in vitro screening cascade, including a primary radioligand binding assay and a functional β-arrestin recruitment assay, to identify and characterize potent and selective CXCR7 modulators.
Introduction: CXCR7 (ACKR3) as a High-Value Therapeutic Target
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11.[7] Its role in pathophysiology is complex and multifaceted.
-
Atypical Signaling: A defining feature of CXCR7 is its inability to activate canonical Gαi protein signaling pathways that lead to calcium mobilization.[8][9] Instead, upon ligand binding, CXCR7 robustly recruits β-arrestin.[8][10] This interaction not only internalizes the receptor-ligand complex but also initiates distinct, G protein-independent signaling cascades, including the activation of MAP kinases.[2][9] This "biased agonism" offers a unique opportunity to develop modulators that can selectively trigger specific downstream pathways.
-
Scavenging Function: CXCR7 acts as a scavenger receptor, efficiently internalizing and degrading its ligands.[2] This function allows CXCR7 to shape chemokine gradients in the extracellular environment, thereby modulating the activity of other receptors that share the same ligands, most notably CXCR4.[7][11]
-
Role in Disease: The CXCL12/CXCR4/CXCR7 axis is dysregulated in numerous diseases. Overexpression of CXCR7 is correlated with tumor growth, metastasis, and angiogenesis in various cancers, including breast, prostate, and lung cancer.[1][2][10] It is also involved in inflammatory responses and cardiovascular development.[1][12] This broad involvement makes CXCR7 a compelling target for therapeutic intervention.
-
Rationale for Modulator Development: The development of small-molecule modulators—both agonists and antagonists—can provide powerful tools to dissect CXCR7 biology and potentially treat associated diseases. An antagonist could block pro-tumorigenic signaling, while a biased agonist might leverage specific β-arrestin pathways for therapeutic benefit.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs and clinical candidates.[5][6] Its rigid, bicyclic aromatic structure provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of pharmacological and pharmacokinetic properties.[3][13] Quinoline derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4] For the purposes of this guide, we will use This compound as a model compound to illustrate the workflow for developing novel CXCR7 modulators from this chemical class.
Synthesis and Characterization of this compound
A plausible and efficient method for synthesizing substituted quinolines is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[14][15][16][17][18]
Protocol 3.1: Synthesis via Modified Doebner-von Miller Reaction
Rationale: This protocol adapts the classic Doebner-von Miller synthesis, a robust method for quinoline ring formation.[15] We utilize 4-methoxy-3-methylaniline and crotonaldehyde. The reaction is catalyzed by an acid and employs an oxidizing agent to drive the final aromatization step, ensuring a good yield of the desired quinoline product.
Materials:
-
4-Methoxy-3-methylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Arsenic pentoxide (or other suitable oxidant like nitrobenzene)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxy-3-methylaniline (1.0 eq) in ethanol.
-
Acidification: Slowly add concentrated HCl (2.0 eq) to the stirred solution.
-
Addition of Aldehyde: Add crotonaldehyde (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Addition of Oxidant: Carefully add arsenic pentoxide (1.5 eq) in small portions.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by adding 20% NaOH solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | Calculated |
| Molecular Weight | 173.21 g/mol | Calculated |
| LogP | 2.65 | Predicted (ALOGPS) |
| Hydrogen Bond Acceptors | 2 | Predicted (ChemAxon) |
| Hydrogen Bond Donors | 0 | Predicted (ChemAxon) |
| Polar Surface Area | 22.12 Ų | Predicted (ChemAxon) |
Note: Predicted values are estimations and should be experimentally verified.
In Vitro Screening Cascade for CXCR7 Modulator Identification
A tiered screening approach is essential for efficiently identifying and characterizing novel modulators. The cascade begins with a high-throughput binding assay to identify compounds that interact with the receptor, followed by a functional assay to determine their mode of action (agonist vs. antagonist) and a counter-screen to assess selectivity.
Protocol 4.1: Primary Screening - CXCR7 Radioligand Binding Assay
Principle: This is a competitive binding assay to measure the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) from the CXCR7 receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[19][20]
Materials:
-
HEK293 cells stably expressing human CXCR7.
-
Cell membranes prepared from CXCR7-expressing HEK293 cells.[21]
-
[¹²⁵I]CXCL12 (Radioligand).
-
Unlabeled CXCL12 (for non-specific binding determination).
-
Test compound (this compound).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen HTS).[22]
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Procedure:
-
Membrane Preparation: Thaw the frozen CXCR7 cell membrane aliquots on ice and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well. Keep on ice.
-
Assay Plate Setup: To the wells of a 96-well plate, add reagents in the following order:
-
Total Binding: 25 µL Binding Buffer.
-
Non-Specific Binding (NSB): 25 µL of a high concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Test Compound: 25 µL of this compound at various concentrations (e.g., 10 nM to 100 µM).
-
-
Add Radioligand: Add 25 µL of [¹²⁵I]CXCL12 (at a final concentration near its Kd, e.g., 0.25 nM) to all wells.
-
Add Membranes: Add 50 µL of the prepared CXCR7 membrane suspension to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Scientist's Note: Achieving equilibrium is critical for accurate affinity measurements.[19] Incubation times may need to be optimized for different ligands.
-
-
Harvesting: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold Binding Buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
Protocol 4.2: Functional Characterization - β-Arrestin Recruitment BRET Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the proximity between the CXCR7 receptor and β-arrestin-2 in live cells.[23][24] The receptor is fused to a Renilla luciferase (Rluc, the BRET donor), and β-arrestin is fused to a fluorescent protein (e.g., Venus or YFP, the BRET acceptor). Ligand-induced recruitment brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer, which is measured as a ratio of acceptor to donor light emission.[25][26][27]
Materials:
-
HEK293 cells transiently co-transfected with plasmids for CXCR7-Rluc8 and Venus-β-arrestin-2.
-
Opti-MEM or other serum-free medium.
-
Coelenterazine-h (luciferase substrate).
-
Test compound (this compound).
-
CXCL12 (positive control agonist).
-
A known CXCR7 antagonist (for antagonist mode).
-
White, opaque 96-well microplates.
-
A BRET-capable plate reader with dual emission filters (e.g., ~480 nm for Rluc and ~530 nm for Venus).
Step-by-Step Procedure:
-
Cell Plating: 24 hours post-transfection, harvest the HEK293 cells and plate them in the white 96-well plates at a density of 25,000-50,000 cells per well. Incubate for another 24 hours.
-
Compound Addition (Agonist Mode):
-
Wash cells gently with PBS.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the test compound at various concentrations. For the positive control, add CXCL12.
-
-
Compound Addition (Antagonist Mode):
-
Wash cells gently with PBS.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of the test compound (as potential antagonist) and incubate for 15-30 minutes.
-
Add 10 µL of CXCL12 at its EC₈₀ concentration to all wells (except vehicle controls).
-
-
Substrate Addition: Add 10 µL of coelenterazine-h to all wells for a final concentration of 5 µM.
-
BRET Measurement: Immediately read the plate using a BRET plate reader, measuring luminescence simultaneously at both the donor and acceptor wavelengths. Readings are typically taken 5-15 minutes after substrate addition.
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
Calculate the Net BRET = BRET ratio (stimulated) - BRET ratio (vehicle).
-
For Agonist Mode: Plot Net BRET against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to CXCL12).
-
For Antagonist Mode: Plot Net BRET against the log concentration of the test compound to determine the IC₅₀.
Protocol 4.3: Selectivity Profiling - CXCR4 Counter-Screen
Principle: To ensure that the hit compound is selective for CXCR7, it must be tested against the closely related CXCR4 receptor, which also binds CXCL12.[11][28][29][30][31] A lack of activity at CXCR4 demonstrates selectivity.
Procedure:
-
Repeat the radioligand binding assay described in Protocol 4.1 , but use cell membranes prepared from HEK293 cells stably expressing human CXCR4 .
-
The radioligand remains [¹²⁵I]CXCL12.
-
A compound is considered selective if its IC₅₀ at CXCR7 is significantly lower (typically >10-fold) than its IC₅₀ at CXCR4.
Data Interpretation and Hit Advancement
The combined data from the screening cascade allows for a comprehensive evaluation of the test compound.
Table 2: Hypothetical Screening Data for this compound
| Assay | Target | Result (IC₅₀ / EC₅₀) | Interpretation |
| Radioligand Binding | CXCR7 | IC₅₀ = 520 nM | Moderate binding affinity to CXCR7. |
| β-Arrestin BRET | CXCR7 | EC₅₀ = 750 nM (Eₘₐₓ = 85%) | Acts as a potent agonist, activating the β-arrestin pathway. |
| Radioligand Binding | CXCR4 | IC₅₀ > 10,000 nM | Weak to no binding at CXCR4. |
Hit Criteria and Advancement:
-
Potency: A compound with an IC₅₀ or EC₅₀ in the nanomolar to low micromolar range is considered a promising hit.
-
Mode of Action: The β-arrestin assay clearly defines the compound as an agonist, antagonist, or biased modulator.
-
Selectivity: A selectivity index (IC₅₀ CXCR4 / IC₅₀ CXCR7) of >10 is desirable to minimize off-target effects.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for identifying and characterizing novel CXCR7 modulators using the versatile quinoline scaffold as a starting point. By employing a sequential screening cascade of binding and functional assays, researchers can efficiently determine the potency, efficacy, and selectivity of candidate compounds like this compound. Validated hits from this workflow can be advanced to more complex cellular assays (e.g., migration, proliferation) and subsequent in vivo studies to explore their full therapeutic potential in treating CXCR7-driven diseases.
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. CXCR7 as a novel therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The relevance of the chemokine receptor ACKR3/CXCR7 on CXCL12-mediated effects in cancers with a focus on virus-related cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iipseries.org [iipseries.org]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. berthold.com [berthold.com]
- 25. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CXCR4, but not CXCR7, discriminates metastatic behavior in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Opposing roles of CXCR4 and CXCR7 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methoxy-6-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure, coupled with the ability to participate in various non-covalent interactions, has rendered it a "privileged scaffold" in the design of therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.[1] Among the myriad of substituted quinolines, those bearing methoxy and methyl groups are of particular interest due to the influence of these substituents on the electronic and steric properties of the molecule, which can significantly impact target binding and metabolic stability.[1]
This technical guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 7-Methoxy-6-methylquinoline . While direct extensive research on this particular molecule is limited, its structural motifs are present in numerous biologically active compounds. By leveraging the wealth of knowledge on analogous quinoline derivatives, we can project its potential therapeutic applications and provide robust protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel quinoline-based scaffolds.
Anticipated Therapeutic Applications of this compound
Based on the established biological activities of structurally related quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably in oncology. The presence of a methoxy group at the 7-position and a methyl group at the 6-position can influence the molecule's interaction with various biological targets. For instance, methoxy groups on the quinoline ring have been associated with improved antitumor activity.[1]
Primary Hypothesized Application: Anticancer Agent
The quinoline scaffold is a well-established pharmacophore in the development of anticancer drugs.[4] Numerous quinoline-based compounds have been investigated as inhibitors of various protein kinases, topoisomerases, and tubulin polymerization.[4][5] It is hypothesized that this compound could serve as a valuable scaffold for the development of novel anticancer agents.
Potential Mechanisms of Action:
-
Kinase Inhibition: The quinoline core can act as a scaffold for designing inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.[6]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: The rigid, planar structure of the quinoline ring can facilitate intercalation into DNA or interaction with other cellular components to trigger programmed cell death.[4]
Synthetic Protocol for this compound
The synthesis of this compound can be approached through several established methods for quinoline synthesis. The Skraup synthesis, a classic and versatile method, is a suitable choice for this target molecule.[7] This protocol outlines a proposed synthetic route starting from commercially available materials.
Workflow for the Synthesis of this compound
Caption: Proposed Skraup synthesis workflow for this compound.
Step-by-Step Synthetic Procedure
Materials:
-
3-Methyl-4-methoxyaniline
-
Glycerol
-
Nitrobenzene (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (optional, as a moderator)
-
Sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 3-Methyl-4-methoxyaniline and glycerol.
-
Addition of Reagents: To the stirred mixture, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done cautiously in an ice bath to control the exothermic reaction.
-
Initiation of Reaction: After the addition of sulfuric acid, add the oxidizing agent (e.g., nitrobenzene) to the mixture. A small amount of ferrous sulfate can be added to moderate the reaction.[7]
-
Heating and Reflux: Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) and maintain reflux for several hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocols for In Vitro Biological Evaluation
To assess the potential anticancer activity of this compound and its derivatives, a series of in vitro assays should be performed. The following protocols are standard methodologies used in cancer drug discovery.[8]
Workflow for In Vitro Anticancer Evaluation
Caption: Experimental workflow for the in vitro evaluation of anticancer activity.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle progression.[8]
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
-
Data Analysis: Analyze the data to determine if the compound induces cell cycle arrest at a specific phase.[8]
Caspase Activity Assay for Apoptosis
This assay measures the activity of caspases, which are key mediators of apoptosis.[8]
Materials:
-
Cancer cells
-
This compound
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the compound to induce apoptosis.
-
Cell Lysis: Lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate and the reaction buffer containing the DEVD-pNA substrate.
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours and measure the absorbance at 400-405 nm.[8]
-
Data Analysis: An increase in absorbance indicates an increase in caspase-3 activity, confirming the induction of apoptosis.
Quantitative Data Summary and Interpretation
The following table provides a template for summarizing the in vitro anticancer activity data for this compound and its potential derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Cell Cycle Arrest Phase | Fold Increase in Caspase-3 Activity |
| This compound | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | Experimental Value | |
| Positive Control (e.g., Doxorubicin) | MCF-7 | Known Value | G2/M | Known Value |
| A549 | Known Value | G2/M | Known Value |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on analogous quinoline derivatives, it holds significant potential as a precursor for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to investigate the therapeutic potential of this compound. Future studies should focus on the synthesis of a library of derivatives with modifications at various positions of the quinoline ring to establish a comprehensive structure-activity relationship (SAR). Furthermore, in vivo studies in animal models will be crucial to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of lead compounds derived from this scaffold.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated RP-HPLC Method for Purity Analysis of 7-Methoxy-6-methylquinoline
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 7-Methoxy-6-methylquinoline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, coupled with photodiode array (PDA) detection. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory expectations for analytical method validation.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound belonging to the quinoline class, which forms the core structure of many pharmacologically active molecules. In drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a precise and accurate analytical method is essential for quantifying the main component and detecting any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution and quantitative accuracy.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar to non-polar compounds like quinoline derivatives.[2]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) silica-based column was selected as it is the most widely used and versatile stationary phase in RP-HPLC, offering excellent retention and separation for a broad range of aromatic compounds through hydrophobic interactions.[2][3]
-
Mobile Phase: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of formic acid to the aqueous phase is critical; this compound contains a basic nitrogen atom within its quinoline ring system.[4] Operating at a low pH (approximately 2.5-3.5) ensures this nitrogen is consistently protonated, which prevents peak tailing caused by interactions with residual silanols on the column surface and results in sharp, symmetrical peaks.[4]
-
Gradient Elution: A gradient elution program, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach is superior to isocratic elution for purity analysis as it provides sufficient resolution for early-eluting polar impurities while ensuring that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time, leading to sharper peaks and improved detection limits.[1]
-
Detection: A Photodiode Array (PDA) detector is specified.[5][6] Unlike single-wavelength UV detectors, a PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram.[7][8] This provides two significant advantages:
-
Optimal Wavelength Selection: The ideal detection wavelength for the main compound and all potential impurities can be determined and used for quantification.
-
Peak Purity Analysis: PDA software can assess the spectral homogeneity across a single chromatographic peak, providing a high degree of confidence that the peak represents a single compound and is not co-eluting with an impurity.[5][9]
-
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Waters Alliance e2695 with 2998 PDA Detector or equivalent).[7]
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Data acquisition and processing software (e.g., Empower™ or equivalent).
-
-
Materials:
-
HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil GOLD™, Zorbax Eclipse Plus C18, or equivalent).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Autosampler vials with caps.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Formic acid (88% or higher, analytical grade).
-
This compound reference standard (purity ≥ 99.5%).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for easy reference.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm (for quantification), spectral data collected from 200-400 nm |
| Run Time | 30 minutes |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final reporting, incorporating the critical system suitability check.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Blank Solution: Use the Diluent as the blank.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Standard Working Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Filtration: Prior to injection, filter all working solutions (Standard and Sample) through a 0.45 µm syringe filter into HPLC vials.
Protocol 2: System Suitability Testing (SST)
This protocol is a mandatory self-validating step to ensure the chromatographic system is performing adequately before analyzing any samples.[10][11][12]
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Blank solution once to ensure there are no interfering peaks at the retention time of the analyte.
-
Inject the Standard Working Solution (0.1 mg/mL) five (5) consecutive times.
-
Process the resulting chromatograms and evaluate the system suitability parameters against the acceptance criteria listed below.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision | %RSD of peak area ≤ 2.0% | Demonstrates the repeatability of the pump and injector.[10][13] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry, ensuring good chromatographic performance and accurate integration.[10][12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation.[12][13] |
| Retention Time | %RSD ≤ 1.0% | Shows the stability of the pump's flow rate and mobile phase composition.[13] |
Action: Do not proceed with sample analysis if the system fails to meet any of these criteria. Troubleshoot the system and repeat the SST.
Protocol 3: Analytical Procedure
-
Once the system suitability criteria are met, create an injection sequence in the chromatography software.
-
The recommended sequence is:
-
Blank (1 injection)
-
Standard Working Solution (2 injections, to bracket samples)
-
Sample Solution (1 or more injections per sample)
-
Standard Working Solution (1 injection, to check for drift)
-
-
Execute the sequence and collect the data.
Data Analysis and Method Validation Framework
Data Analysis
-
Identification: The main peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The PDA detector can provide additional confirmation by comparing the UV spectra of the standard and sample peaks.
-
Purity Calculation: The purity of the sample is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity Assessment: Use the PDA software's peak purity function to analyze the main analyte peak. This test compares spectra across the peak to detect any underlying impurities, which is a key aspect of demonstrating specificity.[5][9]
Framework for Method Validation (ICH Q2(R1))
While this document provides a developed method, a full validation according to regulatory guidelines such as ICH Q2(R1) is required for use in a regulated environment.[14][15][16][17] The described method is designed to be readily validated for the following key parameters:
-
Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by the resolution from potential impurities and through peak purity analysis using the PDA detector.[16]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80% to 120% of the working concentration).[9]
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of spiked analyte (recovery studies).
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Assesses the effects of random events within a laboratory (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16]
Conclusion
The RP-HPLC method presented in this application note is a highly specific, robust, and reliable tool for the purity determination of this compound. The use of a C18 column with an acidic mobile phase gradient provides excellent separation and peak shape. The integration of a PDA detector enhances the method's trustworthiness by enabling peak purity assessment. This protocol, with its built-in system suitability checks, provides a solid foundation for routine quality control analysis and can be fully validated according to ICH guidelines for use in regulated pharmaceutical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. labcompare.com [labcompare.com]
- 7. High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA) - INN [inn.demokritos.gr]
- 8. ctlatesting.com [ctlatesting.com]
- 9. database.ich.org [database.ich.org]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. assayprism.com [assayprism.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
GC-MS protocol for characterization of quinoline derivatives
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Quinoline Derivatives
Abstract
Quinoline and its derivatives represent a critical class of N-heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and dyes.[1] Their diverse biological activities and potential environmental impact necessitate robust and reliable analytical methods for their characterization and quantification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this purpose, providing high-resolution separation and definitive structural identification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of quinoline derivatives using GC-MS. It details two primary protocols: one for direct analysis of volatile quinolines and another involving derivatization for polar, non-volatile analogues. The causality behind methodological choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Analytical Challenge of Quinolines
Quinolines are bicyclic aromatic heterocycles that form the structural core of many synthetic and natural products, including important alkaloids and blockbuster drugs.[3][4] The functionalization of the quinoline ring system gives rise to a vast array of derivatives with distinct physicochemical properties. From a chromatographic perspective, this structural diversity presents a significant challenge. While quinoline itself and its simple alkylated or halogenated derivatives are sufficiently volatile for direct GC-MS analysis, derivatives containing polar functional groups such as carboxylic acids (-COOH) or hydroxyls (-OH) exhibit low volatility and poor thermal stability.[5] Direct injection of these compounds can lead to poor peak shape, low sensitivity, and column contamination.
To overcome these limitations, a chemical derivatization step is often essential.[5] This process converts polar, active hydrogen-containing groups into less polar, more volatile, and more thermally stable moieties, making them amenable to GC-MS analysis.[5][6] This guide provides detailed protocols for both direct and derivatization-based GC-MS workflows.
Principle of the Method: A Synergistic Approach
The power of GC-MS lies in the coupling of two potent analytical techniques. Gas chromatography separates complex mixtures into individual components based on their volatility and interaction with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which acts as a definitive detector. In the MS source, molecules are ionized, typically by electron impact (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a chemical "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries or interpreting the fragmentation patterns.
Method Development & Critical Considerations
A robust GC-MS method is not merely a set of parameters but a system validated by sound scientific reasoning. The choices made during method development directly impact the quality and reliability of the results.
Sample Preparation: The Foundation of Analysis
The goal of sample preparation is to extract the quinoline derivatives from the sample matrix and present them to the instrument in a suitable solvent, free from interferences.[7]
-
Extraction: The choice of extraction technique depends on the sample matrix. Ultrasonic-assisted extraction (UAE) is a simple and effective method for solid samples like textiles, often using solvents like toluene or acetonitrile.[1][8][9] For biological fluids like urine, a hydrolysis step to release conjugated metabolites may be necessary, followed by liquid-liquid extraction (LLE) using a solvent like tert-butyl methyl ether under alkaline conditions.[10]
-
Solvent Selection: GC-MS requires the final sample to be dissolved in a volatile organic solvent such as hexane, dichloromethane, or toluene.[7] Aqueous solutions are incompatible with most GC systems.[7]
-
Clean-up: After extraction, the organic phase should be filtered through a 0.45 µm filter to remove particulate matter that could clog the injection syringe or contaminate the GC inlet.[1][8]
The Derivatization Decision: Enhancing Analyte Amenability
For many quinoline derivatives, derivatization is a mandatory step to improve their chromatographic behavior.[5]
-
Why Derivatize? Polar functional groups (e.g., -COOH, -OH, -NH) can form hydrogen bonds, which increases their boiling point and causes them to interact strongly with the GC column, leading to broad, tailing peaks. Derivatization replaces the active hydrogen in these groups with a non-polar moiety, disrupting hydrogen bonding and increasing volatility.[5][6]
-
Silylation: This is a rapid and effective method for derivatizing active hydrogens.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful silylating agent that converts carboxylic acids, phenols, and amines into their corresponding trimethylsilyl (TMS) derivatives.[5][10]
-
Esterification: Specifically for carboxylic acids, esterification is a robust alternative. A common method involves heating the sample with Boron Trifluoride (BF3) in methanol to form the more volatile methyl ester.[5]
GC-MS Parameter Optimization: Tailoring the Analysis
Instrumental parameters must be optimized to achieve good separation and sensitive detection.
-
GC Column: A non-polar or medium-polarity capillary column is typically suitable. A DB-5MS (5% phenyl-methylpolysiloxane) column is a workhorse for this type of analysis due to its versatility and robustness.[1][2]
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. The program typically starts at a lower temperature to resolve early-eluting volatile compounds and then ramps to a higher temperature to elute less volatile components.[1][2]
-
Injector: A splitless injection is often used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[1][8] The injector temperature should be high enough to ensure rapid volatilization of the analytes without causing thermal degradation.[1][7]
-
Mass Spectrometer: Electron impact (EI) at 70 eV is the standard ionization technique, as it produces reproducible fragmentation patterns that are comparable to library spectra.[1] The mass scan range should be set to cover the expected molecular ions and key fragments of the target quinoline derivatives.[1]
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols. The overall workflow is visualized below.
Caption: General experimental workflow for the GC-MS analysis of quinoline derivatives.
Protocol 1: Direct Analysis of Volatile Quinolines in a Solid Matrix
This protocol is adapted from methods for determining quinoline in textiles and is suitable for neutral, volatile derivatives.[1][8]
A. Sample Preparation (Ultrasonic Extraction)
-
Weigh 1.0 g of the homogenized sample (e.g., finely cut textile) into a centrifuge tube.[1][8]
-
Add 15 mL of toluene (or a suitable organic solvent).[1]
-
Place the tube in an ultrasonic bath and extract for 30 minutes at 40°C.[1][8] Causality: Ultrasonic waves create cavitation, enhancing solvent penetration into the sample matrix for efficient extraction.[9] The temperature is optimized to increase extraction efficiency without significant loss of volatile analytes.[9]
-
Allow the extract to cool to room temperature.
-
Filter the organic extract through a 0.45 µm PTFE syringe filter into a 2 mL GC autosampler vial.[1][8] The sample is now ready for injection.
B. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Column | DB-5MS (30 m x 0.25 mm, 0.5 µm film)[1][2] | Non-polar column providing good separation for aromatic compounds. |
| Carrier Gas | Helium, 1.0 mL/min constant flow[1][8] | Inert gas, provides good chromatographic efficiency. |
| Injector Temp. | 250°C[1][8] | Ensures rapid vaporization of quinoline without thermal breakdown. |
| Injection Mode | Splitless, 1.0 µL injection volume[1][8] | Maximizes analyte transfer to the column for high sensitivity. |
| Oven Program | 90°C (hold 2 min), then 20°C/min to 260°C (hold 3 min)[1][2] | Separates components based on boiling point. |
| MS System | ||
| Ion Source | Electron Impact (EI) | Standard, produces reproducible library-searchable spectra. |
| Ionization Energy | 70 eV[1] | Standard energy for consistent fragmentation patterns. |
| Ion Source Temp. | 230°C[1] | Prevents condensation of analytes in the source. |
| Mass Scan Range | 30-200 amu[1] | Covers the molecular weight and expected fragments of quinoline. |
| Solvent Delay | 2.0 min[1] | Prevents the mass spectrometer filament from being saturated by the solvent peak. |
Protocol 2: Analysis of Polar Quinolines via Derivatization
This protocol is designed for polar derivatives like quinoline-2-carboxylic acid.[5] Two common derivatization methods are presented.
Caption: Conceptual diagram of silylation to increase analyte volatility.
A. Sample Preparation (Silylation)
-
Place 0.1-1 mg of the dried sample in a 2 mL reaction vial.[5] Causality: Moisture deactivates the silylating reagent, so the sample must be completely dry for the reaction to proceed to completion.[5]
-
Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.[5]
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst for enhanced reactivity).[5]
-
Tightly cap the vial and heat at 70°C for 30 minutes.[5]
-
After cooling to room temperature, the sample can be injected directly into the GC-MS. No work-up is typically required.[5]
B. Alternative Sample Preparation (Esterification)
-
Place 1 mg of the dried sample in a 2 mL reaction vial.[5]
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[5]
-
Tightly cap the vial and heat at 60°C for 30 minutes.[5]
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.[5]
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial.[5]
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[5] The sample is now ready for injection.
C. GC-MS Instrumental Parameters for Derivatives
The parameters are generally similar to Protocol 1, but the oven program may need adjustment based on the derivative's volatility. A non-polar or medium-polarity column remains suitable.[5]
Data Analysis & Interpretation
Qualitative Analysis (Identification)
-
Retention Time (RT): The time it takes for an analyte to pass through the GC column. Under identical conditions, a specific compound will have a reproducible RT, which is used for initial identification against a known standard.
-
Mass Spectrum: This provides definitive structural confirmation. For quinoline, the molecular ion (M+) peak is typically observed at m/z 129.[1][8] A characteristic fragmentation pathway for the quinoline ring is the loss of hydrogen cyanide (HCN), leading to a significant fragment ion at m/z 102.[3] For derivatives, the fragmentation will be influenced by the substituent. For example, quinoline-4-carboxylic acids show a primary fragmentation by eliminating the -COOH group (a loss of 45 mass units).[3]
Quantitative Analysis & Method Validation
For quantitative analysis, a calibration curve is created by injecting standards of known concentrations. The peak area of the analyte in an unknown sample is then used to determine its concentration from this curve. A robust quantitative method must be validated to ensure its performance.[11]
| Validation Parameter | Description | Example from Literature |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Linear up to 500 ng/mL for quinolinone-derived SARMs.[10] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | 0.1 mg/kg for quinoline in textiles[1][8]; 1 ng/mL for SARMs in urine.[10] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. | 0.2 µg/mL for quinoline by HPLC.[2] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | 82.9% to 92.0% for quinoline in textiles[1][8]; 95.5% to 99.3% for SARMs.[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSDs of 1.4-3.8% for quinoline in textiles.[1] |
Conclusion
GC-MS is an indispensable technique for the characterization of quinoline derivatives. The choice between direct analysis and a derivatization-based approach is dictated by the physicochemical properties of the specific analyte. By understanding the causality behind sample preparation, derivatization chemistry, and instrument parameter selection, researchers can develop and validate robust methods. The protocols outlined in this guide provide a solid foundation for achieving accurate and reliable identification and quantification of this important class of compounds in diverse matrices, supporting advancements in drug development, quality control, and scientific research.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 7-Methoxy-6-methylquinoline for Biological Assays
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for the strategic placement of various functional groups, enabling the fine-tuning of its physicochemical properties and biological targets. This application note focuses on the derivatization of a specific quinoline scaffold, 7-methoxy-6-methylquinoline, to generate a library of compounds for biological evaluation. We will explore rational derivatization strategies and provide detailed protocols for key biological assays to assess the therapeutic potential of the synthesized compounds.
Synthesis of the Core Scaffold: this compound
While numerous methods exist for the synthesis of quinolines, a common and effective approach is the Skraup synthesis.[3] This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[3] For the synthesis of this compound, the logical starting material would be 4-methoxy-3-methylaniline.
Proposed Synthetic Protocol: Skraup Synthesis of this compound
Materials:
-
4-methoxy-3-methylaniline
-
Glycerol
-
Nitrobenzene (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath during the addition.
-
Add ferrous sulfate to the mixture.
-
Slowly add 4-methoxy-3-methylaniline to the reaction mixture with continuous stirring.
-
Add nitrobenzene to the flask.
-
Heat the mixture cautiously. The reaction is exothermic and can be vigorous. Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is basic.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
Derivatization Strategies for this compound
The structure of this compound offers several sites for derivatization, allowing for the introduction of a diverse range of functional groups to explore structure-activity relationships (SAR). The primary sites for modification are the quinoline ring itself (positions 2, 4, 5, and 8), the methyl group at position 6, and the methoxy group at position 7.
dot graph TD { A[this compound] --> B{Reactive Sites}; B --> C[Quinoline Ring]; B --> D[Methyl Group at C6]; B --> E[Methoxy Group at C7]; C --> F[Electrophilic Aromatic Substitution (C5 and C8)]; C --> G[Nucleophilic Aromatic Substitution (C2 and C4 after activation)]; D --> H[Oxidation to Carboxylic Acid]; D --> I[Condensation Reactions]; E --> J[O-Demethylation to Phenol]; }
Figure 1: Potential derivatization pathways for this compound.
Functionalization of the Quinoline Ring
The benzene portion of the quinoline ring is more susceptible to electrophilic aromatic substitution than the pyridine ring.[4] The electron-donating nature of the methoxy and methyl groups will direct incoming electrophiles primarily to the C5 and C8 positions.
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.
-
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom, which can then be used in cross-coupling reactions.
To perform cross-coupling reactions, a halogenated precursor is required. Halogenation at the C4 position can be achieved by first synthesizing the corresponding quinolone, followed by treatment with a halogenating agent like phosphorus oxychloride.
-
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of carbon-carbon bonds by coupling a haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6][7] This can be used to introduce a variety of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a haloquinoline with an amine in the presence of a palladium catalyst and a base. This is a versatile method for introducing a wide range of primary and secondary amines.
Modification of the Methyl Group at C6
The methyl group at the C6 position is a valuable site for introducing new functionalities.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. The resulting carboxylic acid can then be converted to esters, amides, or other derivatives.
-
Condensation Reactions: The methyl group can be activated for condensation reactions with aldehydes to form styryl derivatives.
Modification of the Methoxy Group at C7
-
O-Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group using reagents like boron tribromide (BBr₃). The resulting phenol is a versatile intermediate for the synthesis of ethers and esters.
Application Protocols for Biological Assays
Once a library of this compound derivatives has been synthesized, their biological activity can be assessed using a variety of in vitro assays. Below are detailed protocols for three common and informative assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
dot graph TD { A[Seed Cells in 96-well plate] --> B[Incubate for 24h]; B --> C[Treat with Compounds]; C --> D[Incubate for 48-72h]; D --> E[Add MTT Solution]; E --> F[Incubate for 2-4h]; F --> G[Add Solubilization Solution]; G --> H[Measure Absorbance at 570 nm]; H --> I[Calculate IC50 Values]; }
Figure 2: Workflow for the MTT cell viability assay.
Kinase Inhibition Assay
Many quinoline derivatives exhibit their anticancer effects by inhibiting protein kinases. An in vitro kinase assay can determine the inhibitory potential of the synthesized compounds against specific kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a well of a microplate, combine the kinase, its specific substrate, and the test compound in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system works by first converting the remaining ATP to light in a luciferase reaction, and then converting the ADP to ATP, which is then detected in a second luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 50 | 5 |
| Kinase B | 1200 | 15 |
| Kinase C | >10000 | 25 |
Table 1: Example data from a kinase inhibition screen. Staurosporine is a broad-spectrum kinase inhibitor often used as a positive control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a common technique for determining the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds
-
Sterile 96-well plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 1 x 10⁶ CFU/mL in MHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
dot graph TD { A[Prepare Serial Dilutions of Compounds in 96-well plate] --> B[Prepare Standardized Bacterial Inoculum]; B --> C[Inoculate Wells]; C --> D[Incubate at 37°C for 16-20h]; D --> E[Visually Assess for Growth]; E --> F[Determine Lowest Concentration with No Growth (MIC)]; }
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By employing a range of derivatization strategies, a diverse chemical library can be generated. The subsequent evaluation of these compounds in well-defined biological assays, such as those for cytotoxicity, kinase inhibition, and antimicrobial activity, will provide valuable insights into their therapeutic potential and guide further drug development efforts. The protocols provided in this application note offer a robust framework for researchers to synthesize, derivatize, and evaluate this important class of heterocyclic compounds.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
7-Methoxy-6-methylquinoline: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Quinoline Core and the Significance of the 7-Methoxy-6-methyl Substitution Pattern
The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold," forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.
This guide focuses on the 7-methoxy-6-methylquinoline scaffold, a specific substitution pattern that has garnered significant interest in contemporary drug discovery. The presence of a methoxy group at the 7-position and a methyl group at the 6-position imparts a unique electronic and steric profile to the molecule. The methoxy group, an electron-donating substituent, can influence the molecule's overall polarity, hydrogen bonding capacity, and metabolic stability. The adjacent methyl group provides a lipophilic handle and can influence the orientation of the molecule within a biological target's binding site. This combination has proven particularly fruitful in the development of targeted therapies, most notably in the realm of oncology.
This document will provide an in-depth exploration of the this compound scaffold, detailing its synthesis, key biological applications with a focus on kinase inhibition, and comprehensive, field-proven protocols for its synthesis and biological evaluation.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several classic named reactions in heterocyclic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the rest of the quinoline ring and the availability of starting materials.
Key Synthetic Methodologies:
-
Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. It involves the reaction of an aniline (in this case, 3-methyl-4-methoxyaniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene)[1][2][3]. While effective for producing the core quinoline structure, the reaction conditions are often harsh and can lead to low yields and purification challenges[3].
-
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[4][5][6][7][8]. For the synthesis of this compound derivatives, a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone would be required. The reaction is typically catalyzed by acids or bases and offers a high degree of flexibility in introducing substituents[4][7][9].
-
Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone[10][11]. To synthesize a this compound derivative, 3-methyl-4-methoxyaniline would be reacted with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents[11].
Illustrative Synthetic Workflow: Friedländer Synthesis
The Friedländer synthesis provides a flexible and relatively mild approach to constructing the this compound scaffold. The following diagram illustrates a general workflow.
Caption: General workflow of the Friedländer synthesis for this compound derivatives.
Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The this compound scaffold has emerged as a particularly valuable framework in the design of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.
Targeting the c-Met Kinase
One of the most prominent applications of this scaffold is in the development of inhibitors of the c-Met receptor tyrosine kinase[1][10][12][13][14]. c-Met and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers[12][13].
Derivatives of this compound have been shown to be potent and selective inhibitors of c-Met kinase. The quinoline core often serves as a hinge-binding motif, interacting with the kinase's ATP-binding pocket. The 7-methoxy and 6-methyl groups contribute to favorable interactions within the binding site and can enhance the overall drug-like properties of the molecule.
Illustrative Signaling Pathway: c-Met Inhibition
The following diagram illustrates the central role of c-Met in cancer cell signaling and the point of intervention for this compound-based inhibitors.
Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent kinase inhibition. The following table summarizes key SAR trends for 6,7-disubstituted quinoline derivatives as c-Met inhibitors, drawing from published data on related analogs[2][4][15][16].
| Position of Variation | Substituent/Modification | Impact on c-Met Inhibitory Activity | Rationale |
| C4-Position | Anilino or Phenoxy group | Often essential for activity | Forms key hydrogen bonds with the hinge region of the kinase domain. |
| Anilino/Phenoxy Ring | Small electron-withdrawing groups (e.g., F, Cl) | Generally enhances potency | Can improve binding affinity and pharmacokinetic properties. |
| C3-Position | Small substituents (e.g., cyano) | Can enhance activity | May provide additional interactions within the ATP binding site. |
| 6- and 7-Positions | Methoxy, fluoro, or small alkoxy groups | Crucial for potency | These groups often occupy a specific pocket in the kinase domain, forming favorable interactions. |
Protocols for Synthesis and Biological Evaluation
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for its evaluation as a c-Met kinase inhibitor.
Protocol 1: Synthesis of a 4-Anilino-7-methoxy-6-methylquinoline Derivative (Illustrative)
This protocol is adapted from general Friedländer synthesis methodologies[4][5][6][7][8].
Materials:
-
2-Amino-4-methoxy-5-methylacetophenone
-
Substituted aniline (e.g., 3-chloroaniline)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-4-methoxy-5-methylacetophenone (1.0 mmol) and the substituted aniline (1.2 mmol).
-
Add polyphosphoric acid (approx. 10-fold excess by weight) to the flask.
-
Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of crushed ice and stir.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 4-anilino-7-methoxy-6-methylquinoline derivative.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay[13][14][17][18][19].
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound test compound
-
Positive control inhibitor (e.g., Crizotinib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup:
-
To the wells of the plate, add the test compound or control.
-
Add the c-Met kinase and substrate solution to each well.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the field of oncology. Its utility as a core for potent kinase inhibitors, such as those targeting c-Met, has been well-established. The synthetic accessibility of this scaffold, through established methodologies like the Friedländer synthesis, allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploration of Novel Targets: While kinase inhibition is a major application, derivatives of this scaffold could be explored for activity against other therapeutic targets.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop more selective and durable inhibitors.
-
Application in Other Therapeutic Areas: Investigating the potential of this compound derivatives in areas such as infectious diseases and neurodegenerative disorders.
The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to further explore the potential of this remarkable scaffold in the ongoing quest for new and improved medicines.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols for the Synthesis of Ethyl 7-methoxy-6-methylquinoline-3-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 7-methoxy-6-methylquinoline-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol is centered around the Gould-Jacobs reaction, a robust and classical method for quinoline synthesis.[1][2][3] This guide details the underlying reaction mechanism, step-by-step experimental procedures, and critical process parameters. It is intended for researchers, scientists, and professionals in organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Strategic Overview
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antibacterial and antimalarial drugs.[1] The target molecule, Ethyl this compound-3-carboxylate, is a functionalized quinoline derivative that serves as a valuable intermediate for the synthesis of more complex bioactive compounds.
The synthetic strategy outlined here employs the Gould-Jacobs reaction, which proceeds in two primary stages:
-
Condensation: A substituted aniline, in this case, 3-amino-4-methylanisole, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM).[4][5]
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high temperatures, initiating an intramolecular 6-electron electrocyclization to form the quinoline ring system.[1]
This method is particularly effective for anilines bearing electron-donating groups, making it well-suited for the specified starting material.[1]
Overall Reaction Scheme:
Caption: Overall synthetic route to the target quinoline.
Reaction Mechanism: The Gould-Jacobs Pathway
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process unfolds as follows:
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack from the nitrogen atom of the aniline (3-amino-4-methylanisole) on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM).
-
Elimination: This is followed by the elimination of an ethanol molecule to form the stable anilidomethylenemalonate intermediate.[4][5]
-
Electrocyclization: The critical step requires significant thermal energy (typically >250 °C). The intermediate undergoes a 6-electron electrocyclization, forming the quinoline ring.[1][6] This step is irreversible and drives the reaction to completion.
-
Tautomerization: The initially formed enol rapidly tautomerizes to the more stable keto form, yielding the 4-oxo-quinoline derivative (which is equivalent to a 4-hydroxyquinoline).[4][5]
Caption: Mechanism of the Gould-Jacobs reaction.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of necessary precursors and the final assembly of the target molecule.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Supplier | Purity |
| 4-Methyl-3-nitroanisole | C₈H₉NO₃ | 167.16 | Precursor | Commercial | >98% |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst | Commercial | - |
| Methanol | CH₃OH | 32.04 | Solvent | Commercial | Anhydrous |
| 3-Amino-4-methylanisole | C₈H₁₁NO | 137.18 | Starting Material | Synthesized | - |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Reagent | Commercial | >98% |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Solvent | Commercial | - |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent | Commercial | >99% |
Protocol 1: Synthesis of 3-Amino-4-methylanisole
This protocol describes the reduction of 4-methyl-3-nitroanisole to the corresponding aniline, which serves as a key starting material.
Procedure:
-
To a solution of 4-methyl-3-nitroanisole (1.0 eq) in methanol, carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 eq by weight).
-
The reaction mixture is subjected to hydrogenation at room temperature.[7] This can be achieved using a balloon filled with hydrogen gas or a dedicated hydrogenation apparatus.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-amino-4-methylanisole, can be purified by recrystallization from an isopropanol/water mixture to yield the final product.[7] The pure compound should be a solid with a melting point around 43-46 °C.[7][8]
Protocol 2: Gould-Jacobs Reaction
This two-stage protocol is the core of the synthesis, yielding the quinoline scaffold.
Stage A: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methylanisole (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture to 110-130 °C for approximately 2 hours. The reaction should be monitored by TLC to track the formation of the anilidomethylenemalonate intermediate.
-
After completion, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is typically a viscous oil or low-melting solid and can be used in the next step without further purification.
Stage B: Thermal Cyclization
-
CAUTION: This step requires very high temperatures. Perform in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Transfer the crude intermediate from Stage A into a flask containing a high-boiling inert solvent, such as Dowtherm A or diphenyl ether.[6]
-
Heat the mixture to approximately 250 °C. The optimal temperature and time may require adjustment, but a duration of 30-60 minutes is typical.
-
Monitor the reaction by TLC. The formation of the 4-hydroxyquinoline product will be evident.
-
Upon completion, cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-7-methoxy-6-methylquinoline-3-carboxylate, should precipitate out of the solvent.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.
Protocol 3: Synthesis of the Final Product (If Required)
The direct output of the Gould-Jacobs reaction is a 4-hydroxyquinoline. To obtain the title compound without the 4-hydroxy group, a subsequent two-step deoxygenation is necessary.
Stage A: Chlorination
-
Suspend the dried Ethyl 4-hydroxy-7-methoxy-6-methylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly adding it to ice-water, which will precipitate the crude Ethyl 4-chloro-7-methoxy-6-methylquinoline-3-carboxylate.
-
Filter the solid, wash with water, and dry.
Stage B: Reductive Dechlorination
-
Dissolve the crude 4-chloroquinoline from the previous step in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture (using a hydrogen balloon or Parr apparatus) until the starting material is consumed (monitor by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the final product, Ethyl this compound-3-carboxylate .
Workflow and Process Visualization
The following diagram illustrates the sequential steps of the entire synthesis process, from precursor preparation to the final purified product.
Caption: Step-by-step experimental workflow.
Scientific Integrity and Causality
-
Choice of Cyclization Solvent: The use of high-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical. Its thermal stability and high boiling point (~257 °C) provide the necessary energy to overcome the activation barrier for the 6-electron electrocyclization, a step that does not proceed efficiently at lower temperatures.[6]
-
Regioselectivity: In asymmetrically substituted anilines, the cyclization can theoretically occur at two different ortho positions. For 3-amino-4-methylanisole, cyclization is sterically hindered at the position flanked by the methyl group. Therefore, the reaction proceeds regioselectively to yield the desired this compound isomer.
-
Microwave-Assisted Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation.[1][9] This technique can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating, minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. ablelab.eu [ablelab.eu]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Skraup Synthesis of 7-Methoxy-6-methylquinoline
Welcome to the technical support center for the Skraup synthesis of 7-Methoxy-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet challenging reaction. Here, we will address common issues encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize your yield.
The Skraup synthesis, a cornerstone of quinoline synthesis, involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a strong acid, typically sulfuric acid.[1][2] While powerful, the reaction is notoriously exothermic and can be prone to low yields and the formation of tarry byproducts if not carefully controlled.[3][4] This guide will provide the critical insights needed to master this synthesis for your specific target molecule, this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Skraup synthesis of this compound and offers targeted solutions based on established chemical principles.
Problem 1: The reaction is extremely vigorous and difficult to control, leading to charring and low yields.
Causality: The Skraup synthesis is inherently a highly exothermic process.[5] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by the subsequent condensation and cyclization steps, releases a significant amount of heat.[6][7] Without proper moderation, this can lead to a runaway reaction, causing decomposition of starting materials and products, resulting in the formation of tar.[5]
Solutions:
-
Incorporate a Moderating Agent: The use of a moderator is crucial for controlling the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly used and effective agent.[3][5] It is believed to act as an oxygen carrier, allowing for a more controlled and smoother oxidation process.[3] Boric acid has also been reported to moderate the reaction.[8]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. The sulfuric acid should be added slowly and incrementally to the mixture of the aniline derivative, glycerol, and the moderator, with efficient cooling in an ice bath.[5][9] It is imperative that the reagents are well-mixed before heating commences.[3]
-
Vigorous Stirring: Maintain efficient and constant mechanical stirring throughout the reaction. This helps to dissipate heat, prevent the formation of localized hot spots, and ensure a homogenous reaction mixture.[10]
Problem 2: The final product yield is consistently low, even with a controlled reaction.
Causality: Low yields can stem from several factors beyond just reaction vigor. Incomplete reaction, suboptimal reaction temperature, inefficient oxidation of the dihydroquinoline intermediate, and side reactions are all potential culprits. The electron-donating nature of the methoxy and methyl groups on the aniline starting material (4-methoxy-3-methylaniline) can also influence the reaction's outcome.
Solutions:
-
Optimize Reaction Temperature and Time: While the Skraup reaction is exothermic, external heating is typically required to drive the reaction to completion after the initial vigorous phase subsides.[11] A common temperature range is 100-150°C.[10] The optimal temperature and reaction time should be determined empirically for this specific substrate, potentially through small-scale trial reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Choice and Amount of Oxidizing Agent: The oxidizing agent is essential for the final aromatization step to form the quinoline ring.[6] Nitrobenzene is a traditional choice, often serving as both the oxidant and a high-boiling solvent.[1][12] For the synthesis of this compound, using the corresponding nitro-analogue of the starting amine (e.g., 4-methoxy-3-methylnitrobenzene) can be a strategic choice. Arsenic acid is another effective but more toxic option.[1][13] The stoichiometry of the oxidizing agent is critical and may require optimization.
-
Ensure Anhydrous Conditions: The presence of water can significantly lower the yield.[3] Use anhydrous glycerol and ensure all glassware is thoroughly dried. The dehydration of glycerol to the key acrolein intermediate is a critical first step that is inhibited by excess water.[6]
Problem 3: Significant tar formation is observed, complicating product isolation and purification.
Causality: Tar formation is a well-documented issue in Skraup synthesis, arising from the polymerization of the highly reactive acrolein intermediate and other side reactions under the harsh acidic and oxidizing conditions.[4][5]
Solutions:
-
Moderating Agents: As mentioned for controlling reaction vigor, ferrous sulfate or boric acid can also help to minimize charring and tar formation.[5][8]
-
Temperature Management: Overheating is a primary driver of polymerization. After initiating the reaction with gentle heating, it is often advisable to remove the external heat source and allow the reaction to proceed under its own exothermic heat. If the reaction becomes too vigorous, cooling may be necessary.[14]
-
Work-up Procedure: A robust work-up is essential for separating the product from the tar. After cooling, the reaction mixture should be carefully poured into a large volume of water and then made strongly basic with a concentrated sodium hydroxide solution.[9] This neutralizes the acid and liberates the quinoline base. Steam distillation is a classic and effective method for isolating the crude quinoline from the non-volatile tar.[11]
Problem 4: Difficulty in purifying the final product.
Causality: The crude product from a Skraup synthesis is often a complex mixture containing the desired quinoline, unreacted starting materials, byproducts from the oxidizing agent (e.g., aniline from nitrobenzene reduction), and residual tar.
Solutions:
-
Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be a powerful purification step. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The quinoline will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then basified to precipitate the purified quinoline.[15]
-
Column Chromatography: For achieving high purity, column chromatography is often necessary. Silica gel is a suitable stationary phase, and a solvent system such as ethyl acetate in petroleum ether or hexane can be used for elution.[15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the specific starting material for the Skraup synthesis of this compound?
The required starting material is 4-methoxy-3-methylaniline. The orientation of the substituents on the aniline ring dictates the substitution pattern of the final quinoline product.
Q2: What is the mechanism of the Skraup synthesis?
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[2][6]
-
Michael Addition: The aromatic amine (4-methoxy-3-methylaniline) undergoes a conjugate (Michael) addition to acrolein.[7][16]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[6][7]
-
Dehydration: A molecule of water is eliminated to form a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is oxidized by the oxidizing agent to yield the aromatic this compound.[6][7]
Q3: Can I use a different acid besides sulfuric acid?
While concentrated sulfuric acid is the traditional and most common acid used, other strong protic acids or even Lewis acids have been explored in modified Skraup-type reactions.[10] However, for the classical Skraup synthesis, sulfuric acid's dehydrating properties are crucial for the initial formation of acrolein from glycerol.
Q4: Are there greener or safer alternatives to the classical Skraup synthesis?
Yes, research has focused on developing more environmentally friendly and safer modifications. These include the use of microwave irradiation to reduce reaction times and the application of ionic liquids as alternative reaction media, which in some cases, have eliminated the need for an external oxidizing agent.[4]
Q5: My starting aniline has an electron-withdrawing group. How will this affect the reaction?
Anilines with strong electron-withdrawing groups are generally less reactive in the Skraup synthesis. The nucleophilicity of the amino group is reduced, and the aromatic ring is deactivated towards the electrophilic cyclization step. This often leads to significantly lower yields.[14] In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary, or alternative synthetic routes to the desired quinoline should be considered.
Optimized Experimental Protocol: Skraup Synthesis of this compound
This protocol incorporates the troubleshooting advice for a more controlled and higher-yielding synthesis.
Materials:
-
4-methoxy-3-methylaniline
-
Anhydrous glycerol
-
4-methoxy-3-methylnitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide solution (e.g., 50%)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-methoxy-3-methylaniline, anhydrous glycerol, 4-methoxy-3-methylnitrobenzene, and ferrous sulfate heptahydrate.[5]
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[5]
-
Initiation of Reaction: Once the acid addition is complete, gently heat the mixture to initiate the reaction. An exothermic reaction should commence.[5]
-
Reaction Control: Once the exothermic reaction begins, remove the external heat source. If the reaction becomes too vigorous, use the ice bath to moderate it.[14]
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux (typically 130-150°C) for several hours to ensure the reaction goes to completion. Monitor the progress by TLC.[11]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing crushed ice.[9]
-
Neutralization: With efficient cooling and stirring, slowly add a concentrated sodium hydroxide solution to the mixture until it is strongly basic. This will neutralize the sulfuric acid and precipitate the crude product.[9]
-
Isolation: Isolate the crude product. Steam distillation is highly recommended to separate the product from tarry residues.[11] Alternatively, the basic mixture can be extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel followed by recrystallization if it is a solid.[15]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Moderator | Ferrous sulfate (FeSO₄) | Controls the exothermic nature of the reaction, leading to a smoother process and reduced charring.[3][5] |
| Acid Addition | Slow, with cooling | Prevents a runaway reaction and localized overheating.[5] |
| Stirring | Vigorous, mechanical | Ensures efficient heat transfer and a homogeneous reaction mixture.[10] |
| Temperature Control | Initial heating, then self-sustaining, followed by reflux | Balances the need to initiate the reaction with the necessity of controlling the exotherm, and finally drives the reaction to completion.[11][14] |
| Work-up | Quenching in ice, basification | Safely handles the concentrated acid and liberates the free quinoline base for extraction.[9] |
| Purification | Steam distillation, acid-base extraction, chromatography | Effectively separates the desired product from the complex mixture of byproducts and tar.[11][15] |
Visualizations
Skraup Synthesis Mechanism
Caption: The reaction mechanism of the Skraup synthesis.
Troubleshooting Workflow
Caption: A troubleshooting workflow for improving the yield of the Skraup synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 7. Skraup Reaction | NROChemistry [nrochemistry.com]
- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Combes Quinoline Synthesis
A Senior Application Scientist's Guide to Temperature Control
Welcome to our dedicated resource for researchers, chemists, and drug development professionals engaged in quinoline synthesis. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) focused on one of the most critical parameters in the Combes quinoline synthesis: temperature . Authored from the perspective of a seasoned application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate challenges and optimize your reaction outcomes.
The Central Role of Temperature in the Combes Synthesis
The Combes synthesis, a robust method for creating 2,4-disubstituted quinolines, is an acid-catalyzed condensation of an arylamine with a β-diketone.[1][2] The reaction proceeds in two fundamental stages: the initial formation of an enamine intermediate, followed by an intramolecular electrophilic cyclization and subsequent dehydration to form the aromatic quinoline ring.[3][4]
Temperature is the pivotal variable that governs the kinetics of this second stage. The cyclization and dehydration steps require a significant energy input to overcome the activation barrier.[5] However, this reaction exists in a delicate balance; excessive thermal energy promotes unwanted side reactions, leading to the formation of polymeric tars and decomposition of starting materials or the desired product.[6][7] Mastering temperature control is, therefore, essential for achieving high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding temperature in the Combes synthesis.
Q1: What is a typical starting temperature range for a Combes quinoline synthesis?
A: A general starting point for the Combes reaction is typically between 100°C and 150°C .[6] However, this is highly dependent on the specific substrates and the acid catalyst used. For reactions using a strong dehydrating agent like polyphosphoric acid (PPA), the optimal temperature may differ from those using concentrated sulfuric acid.
Q2: What happens if my reaction temperature is too low?
A: An insufficient temperature will result in a sluggish or incomplete reaction.[7] The primary symptom is the presence of a significant amount of unreacted starting materials or the stable enamine intermediate, which lacks the necessary energy to undergo the rate-determining cyclization step.[2][8] You will observe little to no formation of the quinoline product, even after extended reaction times.
Q3: Conversely, what are the signs that my reaction temperature is too high?
A: Excessive temperature is often characterized by the formation of dark, insoluble, tarry byproducts.[9] This indicates polymerization and decomposition pathways are outcompeting the desired cyclization. You may also notice a decrease in the yield of the desired product compared to reactions run at a more moderate temperature, even if the starting material is fully consumed.
Q4: How does the choice of acid catalyst influence the required temperature?
A: The catalyst's primary roles are to protonate the carbonyl group to facilitate enamine formation and to act as a dehydrating agent for the final aromatization step.[2] More efficient dehydrating agents may allow for lower reaction temperatures.
-
Concentrated Sulfuric Acid (H₂SO₄): A common and effective catalyst, but its strong oxidizing nature at high temperatures can contribute to charring.[9]
-
Polyphosphoric Acid (PPA): Often considered a superior catalyst as it is an excellent dehydrating agent and promotes cleaner reactions, potentially at slightly different optimal temperatures than H₂SO₄.[2][6]
-
Other Lewis/Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TsOH) or zinc chloride have also been used, each with its own optimal temperature profile.[1]
Troubleshooting Guide: From Low Yields to Optimal Performance
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Q5: My reaction has a very low yield and has produced a significant amount of black, tarry material. What is the first parameter I should adjust?
A: This is a classic symptom of overheating. The high temperature is likely causing polymerization of the enamine intermediate or decomposition of the final product.
Troubleshooting Steps:
-
Reduce Temperature: Decrease the reaction temperature by 15-20°C in your next attempt.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the formation of the product versus the consumption of starting materials. You are looking for the "sweet spot" where the product forms cleanly without significant byproduct spots appearing.
-
Controlled Acid Addition: If using H₂SO₄, ensure it is added slowly and with cooling (e.g., in an ice bath) to control the initial exotherm, which can contribute to localized overheating and tar formation.[9]
Q6: My reaction is clean, but after several hours, I still have a large amount of unreacted aniline and/or β-diketone. What should I do?
A: This indicates the activation energy for the cyclization is not being met, pointing to a temperature that is too low.
Troubleshooting Steps:
-
Increase Temperature: Raise the reaction temperature incrementally, for example, by 10-15°C.
-
Verify Catalyst Activity: Ensure your acid catalyst is not old or hydrated, as its effectiveness can diminish over time. Water produced during the reaction can also inhibit equilibrium in some acid-catalyzed syntheses.[7]
-
Consider a Stronger Catalyst: If increasing the temperature leads to decomposition before the reaction proceeds, switching to a more efficient dehydrating agent like PPA might be necessary.[6]
Q7: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. Can temperature be used to control the selectivity?
A: While steric and electronic factors of the substrates are the primary drivers of regioselectivity, temperature can play a secondary role.[2] Often, one regioisomer is the thermodynamically favored product and the other is the kinetically favored one.
Troubleshooting Steps:
-
Low-Temperature Run: Perform the reaction at the lowest possible temperature that still allows for product formation. This may favor the kinetic product.
-
High-Temperature Run: Conduct the reaction at a higher temperature (while avoiding decomposition) for a longer duration. This may favor the formation of the more stable thermodynamic product.
-
Data Analysis: Carefully analyze the isomeric ratio at different temperatures to determine if a practical level of selectivity can be achieved. In many cases, chromatographic separation may still be necessary.
Visualizing the Troubleshooting Process
The following workflow provides a logical decision tree for addressing common issues related to temperature optimization.
Caption: A decision tree for troubleshooting common Combes synthesis issues.
Protocols & Data Summaries
Protocol 1: General Procedure for Combes Synthesis of 2,4-Dimethylquinoline
This protocol provides a baseline procedure. The reaction temperature cited is a starting point and should be optimized for your specific substrates.
Materials:
-
Aniline (1.0 equiv)
-
Acetylacetone (1,3-diketone, 1.1 equiv)
-
Concentrated Sulfuric Acid (or PPA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline and acetylacetone.
-
Stir the mixture at room temperature for 20-30 minutes. An exothermic reaction may be observed as the enamine intermediate forms.
-
Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise with vigorous stirring. Maintain the internal temperature below 20°C during the addition.
-
Once the acid addition is complete, equip the flask for heating (e.g., using a heating mantle with a sand bath for uniform heat distribution).
-
Heat the mixture to the target temperature (e.g., 110°C ) and maintain for 1-4 hours.[6]
-
Monitor the reaction's progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature. Carefully pour the viscous mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated base (e.g., ammonium hydroxide or NaOH solution) while cooling in an ice bath until the solution is basic (pH > 8).
-
The crude product often precipitates as a solid or oil. Collect the solid by filtration or extract the oily product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Temperature Starting Points
The electronic nature of the aniline substrate significantly impacts the nucleophilicity of the nitrogen and the activation of the aromatic ring for cyclization. This table provides empirically derived starting points for temperature optimization.
| Aniline Substituent | Electronic Effect | Ring Activity | Suggested Starting Temp (H₂SO₄) | Rationale |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | Activated | 90 - 100°C | The activated ring requires less thermal energy for the electrophilic cyclization step. |
| -H (Unsubstituted) | Neutral | Baseline | 100 - 110°C | Represents the standard condition for the reaction. |
| -Cl, -Br | Electron-Withdrawing (EWG) | Deactivated | 110 - 130°C | The deactivated ring requires more energy to undergo cyclization. |
| -NO₂ | Strongly EWG | Strongly Deactivated | 130 - 150°C (or higher) | Cyclization is very difficult and may fail even at high temperatures.[1] |
Note: This data is illustrative and serves as a guideline. Actual optimal temperatures will vary.
Visualizing Temperature's Dual Effect
The relationship between temperature and yield is not linear. As shown below, there is an optimal window where the rate of product formation is maximized before degradation pathways begin to dominate.
Caption: The relationship between reaction temperature and product yield.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in 7-Methoxy-6-methylquinoline synthesis
Welcome to the Technical Support Center for the synthesis of 7-Methoxy-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific quinoline synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize byproduct formation and optimize your reaction outcomes.
I. Understanding the Synthesis: The Skraup Reaction Approach
The most common and classical approach for the synthesis of this compound is a variation of the Skraup synthesis . This reaction involves the cyclization of an aniline derivative with glycerol in a strongly acidic and oxidizing environment. For our target molecule, the key starting material is 4-methoxy-3-methylaniline .
The reaction proceeds through several key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2]
-
Michael Addition: The amino group of 4-methoxy-3-methylaniline undergoes a conjugate (Michael) addition to acrolein.[2][3]
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound.[3][4]
Figure 1: Simplified workflow of the Skraup synthesis for this compound.
II. Troubleshooting Guide: Preventing Byproduct Formation
This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying the root cause and providing actionable solutions.
Problem 1: Extensive Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation difficult and significantly reducing the yield.
-
Root Cause: The Skraup reaction is notoriously exothermic and operates under harsh acidic conditions, which can catalyze the polymerization of the highly reactive acrolein intermediate.[5][6] This is one of the most common and challenging side reactions.
-
Troubleshooting Steps:
-
Moderator Addition: The use of a moderator is crucial to control the reaction's exothermicity. Ferrous sulfate (FeSO₄) is a common choice, as it is believed to act as an oxygen carrier, thereby slowing down the oxidation step and making the reaction less violent.[2][7] Boric acid can also be employed for this purpose.[2][8]
-
Gradual Heating and Temperature Control: Avoid rapid heating. The reaction should be heated gently to initiate, and the temperature should be carefully monitored and controlled. If the reaction becomes too vigorous, external cooling (e.g., an ice bath) should be applied immediately.[3]
-
Slow Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent can help to manage the initial exotherm.[2]
-
Problem 2: Formation of Isomeric Byproducts
-
Symptoms: ¹H NMR and GC-MS analysis of the purified product reveals the presence of an isomeric quinoline, most likely 5-methoxy-6-methylquinoline.
-
Root Cause: The cyclization step of the Skraup reaction involves an electrophilic aromatic substitution on the aniline ring. With a meta-substituted aniline like 4-methoxy-3-methylaniline, the cyclization can occur at two different positions relative to the amino group, leading to the formation of regioisomers. The directing effects of the methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups influence the regiochemical outcome.[9]
-
Troubleshooting Steps:
-
Careful Reaction Condition Optimization: While complete suppression of the minor isomer can be challenging, careful control of reaction temperature and acid concentration may influence the isomeric ratio.
-
Purification Strategy: If isomeric byproducts are formed, a robust purification strategy is essential.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization from a suitable solvent system can be effective.
-
Column Chromatography: Meticulous column chromatography on silica gel with a carefully chosen eluent system is often the most effective method for separating quinoline isomers.[10] Preparative HPLC can also be an option for small-scale separations.[11]
-
-
Problem 3: Incomplete Reaction and Low Yield
-
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-methoxy-3-methylaniline.
-
Root Cause:
-
Insufficient Reaction Time or Temperature: The Skraup reaction often requires prolonged heating at elevated temperatures to go to completion.[2]
-
Inefficient Oxidizing Agent: The final aromatization step is critical. If the oxidizing agent is not effective or is used in an insufficient amount, the dihydroquinoline intermediate may persist.
-
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. If starting material remains after the initial reaction time, consider extending the heating period. A slight increase in temperature might also be beneficial, but this must be balanced against the risk of increased tar formation.
-
Choice and Amount of Oxidizing Agent: Nitrobenzene is a common oxidizing agent and can also act as a solvent.[7] Arsenic pentoxide is another option that is reported to result in a less violent reaction.[12] Ensure that the oxidizing agent is used in a sufficient stoichiometric amount.
-
Purity of Starting Materials: Ensure that the 4-methoxy-3-methylaniline and glycerol are of high purity. Impurities can interfere with the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for the Skraup synthesis?
A1: The Skraup reaction is highly exothermic and can become violent if not properly controlled.[2] It is imperative to:
-
Work in a well-ventilated fume hood.
-
Use a heating mantle with a stirrer and have an ice bath readily available for cooling.
-
Add reagents, especially concentrated sulfuric acid, slowly and with caution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q2: How can I effectively remove the tarry byproducts during workup?
A2: Removing the tar can be challenging. After the reaction is complete and cooled, the mixture is typically diluted with water and then neutralized with a strong base (e.g., NaOH or NH₄OH).[3] This may cause some of the tar to precipitate. The product is often isolated by steam distillation.[13] The crude quinoline can then be extracted from the distillate with an organic solvent. For non-volatile products, after basification, a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is performed. The organic layer may then be washed and dried. The remaining tarry residues are often insoluble in both the aqueous and organic layers.
Q3: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction's progress by observing the disappearance of the starting aniline and the appearance of the product spot.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the main product, any isomeric byproducts, and volatile impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the this compound product and for identifying and quantifying impurities, including isomers.
Q4: Are there greener alternatives to the traditional Skraup synthesis?
A4: Yes, research is ongoing to develop more environmentally friendly methods for quinoline synthesis. Some approaches include the use of microwave irradiation, which can reduce reaction times, and the exploration of less hazardous acid catalysts and oxidizing agents.[1][5]
IV. Experimental Protocols
Optimized Skraup Synthesis of this compound
This protocol is a representative procedure adapted from established Skraup synthesis methodologies for substituted anilines.[2][12]
Materials:
-
4-Methoxy-3-methylaniline
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (or Nitrobenzene)
-
Ferrous Sulfate Heptahydrate (optional, as moderator)
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully combine 4-methoxy-3-methylaniline (1.0 eq), glycerol (3.0-4.0 eq), the oxidizing agent (e.g., arsenic pentoxide, ~0.7 eq), and ferrous sulfate heptahydrate (a catalytic amount, if used).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 2.5-3.0 eq) through the dropping funnel. The addition is exothermic, and the temperature should be controlled with an ice-water bath.
-
Heating: After the addition is complete, gently heat the mixture in an oil bath. The temperature should be gradually raised to 130-140 °C. The reaction is often exothermic and may begin to boil without external heating. Maintain this temperature for 3-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This should be done in an ice bath to control the exotherm.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Comparison Table:
| Parameter | Skraup Synthesis | Doebner-von Miller | Combes Synthesis |
| Aniline Substrate | Primary aromatic amine | Primary aromatic amine | Primary aromatic amine |
| Carbon Source | Glycerol (forms acrolein in situ) | α,β-Unsaturated aldehyde/ketone | β-Diketone |
| Catalyst | Strong acid (e.g., H₂SO₄) | Strong acid or Lewis acid | Strong acid (e.g., H₂SO₄) |
| Common Byproducts | Tarry polymers from acrolein | Tarry polymers from carbonyl substrate | Regioisomers (with unsymmetrical diketones) |
| Reaction Vigor | Often highly exothermic and violent | Can be exothermic, polymerization is an issue | Generally more controlled |
V. Visualization of Troubleshooting Logic
Figure 2: A logical workflow for troubleshooting common issues in the synthesis of this compound.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. One moment, please... [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis of 7-Methoxy-6-methylquinoline
Welcome to the comprehensive technical support center dedicated to the synthesis of 7-Methoxy-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to not only successfully synthesize this important quinoline derivative but also to scale up their process efficiently and safely. Here, we will delve into the mechanistic underpinnings of the most viable synthetic routes, provide detailed troubleshooting for common experimental hurdles, and answer frequently asked questions to ensure your success in the laboratory.
Understanding the Synthetic Landscape
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to a diverse array of derivatives. For the specific case of this compound, the choice of synthetic strategy is dictated by the substitution pattern of the starting aniline precursor. The most logical and commonly employed methods for this type of substitution are the Skraup and Doebner-von Miller reactions.
The Skraup Synthesis: A Classic Approach
The Skraup synthesis is a robust and widely used method for the preparation of quinolines.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] For the synthesis of this compound, the starting material would be 4-methoxy-3-methylaniline.
The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein in situ. This is followed by a Michael addition of the aniline to the acrolein, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring.[3]
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis
Scaling up any chemical synthesis presents a unique set of challenges. This section addresses specific issues you may encounter during the synthesis of this compound, providing both the underlying cause and actionable solutions.
Issue 1: The Skraup reaction is violently exothermic and difficult to control, especially at a larger scale.
-
Causality: The reaction between glycerol and concentrated sulfuric acid to form acrolein is highly exothermic.[4] This, combined with the subsequent oxidation step, can lead to a rapid and dangerous increase in temperature and pressure.
-
Solutions:
-
Moderator Addition: The use of a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[4]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions to the cooled reaction mixture containing the aniline, glycerol, and ferrous sulfate. This allows for better heat dissipation.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice-water bath or a cryostat, particularly during the addition of sulfuric acid and the initial heating phase.
-
Mechanical Stirring: Vigorous and efficient mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Issue 2: Significant tar formation is observed, complicating product isolation and reducing yield.
-
Causality: The strongly acidic and high-temperature conditions of the Skraup and Doebner-von Miller reactions can lead to the polymerization of acrolein or other unsaturated intermediates, resulting in the formation of tarry byproducts.[5]
-
Solutions:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is required to drive the reaction, excessive temperatures will promote polymerization.
-
Use of a Co-solvent: In the Doebner-von Miller reaction, employing a biphasic solvent system (e.g., water/toluene) can help to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[5]
-
Purification Strategy: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[4] The crude reaction mixture is made alkaline, and steam is passed through to carry over the this compound.
-
Issue 3: Low yield of the desired this compound.
-
Causality: Low yields can be a result of incomplete reaction, degradation of the product under harsh conditions, or inefficient purification. The electronic nature of the substituents on the aniline can also affect reactivity; electron-donating groups like methoxy and methyl generally favor the reaction.[4]
-
Solutions:
-
Reaction Time and Temperature Optimization: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Choice of Oxidizing Agent: In the Skraup synthesis, the choice of oxidizing agent can influence the yield. While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to give less violent reactions.[1]
-
Efficient Work-up and Purification: A well-designed work-up procedure is critical to maximize yield. This includes efficient extraction of the product after steam distillation and careful purification by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Skraup or Doebner-von Miller, is more suitable for the large-scale synthesis of this compound?
A1: Both the Skraup and Doebner-von Miller reactions are viable options. The Skraup synthesis is often favored for its use of readily available and inexpensive starting materials (glycerol). However, it is notoriously exothermic. The Doebner-von Miller reaction, which uses an α,β-unsaturated aldehyde or ketone, can sometimes offer better control over the reaction, but the starting carbonyl compound may be more expensive or require separate synthesis. For large-scale production, a modified Skraup reaction with careful control of reaction conditions is often a practical choice.[6]
Q2: What is the appropriate starting material for the synthesis of this compound?
A2: The key starting material is 4-methoxy-3-methylaniline . The substitution pattern of this aniline dictates the final positions of the methoxy and methyl groups on the quinoline ring.
Q3: How can I purify the final this compound product effectively?
A3: A multi-step purification process is typically required:
-
Steam Distillation: This is the primary method to separate the product from non-volatile tars and inorganic salts.[4]
-
Solvent Extraction: The aqueous distillate from the steam distillation is then extracted with an organic solvent like diethyl ether or dichloromethane to isolate the crude product.
-
Column Chromatography: For high purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
-
Recrystallization: The purified solid can be further refined by recrystallization from an appropriate solvent to obtain crystalline this compound.
Q4: What are the key analytical techniques for characterizing the final product?
A4: To confirm the identity and purity of your synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the positions of the methoxy and methyl groups.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
-
Melting Point Analysis: A sharp melting point is a good indicator of purity.
Experimental Protocols and Data
Representative Skraup Synthesis Protocol for this compound
Materials:
-
4-methoxy-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Organic solvent (e.g., Dichloromethane or Diethyl Ether for extraction)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-methoxy-3-methylaniline, glycerol, and ferrous sulfate heptahydrate.
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring, maintaining the temperature below 20°C.
-
After the addition of sulfuric acid is complete, add nitrobenzene to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction is exothermic and will start to reflux.
-
Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3-4 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude this compound.
-
Extract the distillate with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Starting Aniline | 4-methoxy-3-methylaniline | Direct precursor to the target molecule. |
| Reaction Type | Skraup Synthesis | Robust, uses readily available reagents.[1] |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the exothermicity of the reaction.[4] |
| Oxidizing Agent | Nitrobenzene | Effects the final aromatization to the quinoline ring.[3] |
| Primary Purification | Steam Distillation | Effectively removes non-volatile tarry byproducts.[4] |
| Secondary Purification | Column Chromatography | Provides high purity product. |
Visualizing the Workflow
To better understand the logical flow of the synthesis and troubleshooting process, the following diagrams are provided.
Experimental Workflow for Skraup Synthesis
References
Technical Support Center: Resolving Overlapping Peaks in HPLC of Quinoline Isomers
Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of separating quinoline isomers using High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and drug development professionals, you are aware that the subtle structural similarities of isomers demand a nuanced and systematic approach to method development. This resource is designed to equip you with the foundational knowledge and practical strategies to overcome co-elution and achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate quinoline isomers?
The primary challenge in separating quinoline isomers, such as quinoline and isoquinoline, stems from their nearly identical physicochemical properties. These isomers share the same molecular weight and elemental composition. The only structural difference is the position of the nitrogen atom in the bicyclic aromatic ring, which results in very subtle differences in polarity and pKa values, making them difficult to resolve with standard chromatographic methods[1].
| Compound | pKa Value |
| Quinoline | ~4.92 |
| Isoquinoline | ~5.42 |
| (Note: pKa values are approximate and can vary with experimental conditions)[1] |
These small differences mean that their interactions with the stationary phase are very similar, often leading to overlapping or co-eluting peaks[1].
Q2: What is the best starting point for HPLC method development for quinoline isomers?
For initial method development, a reversed-phase (RP-HPLC) approach is the most common and is a good starting point[1][2]. A standard C18 column is often the first choice due to its versatility[3].
Here is a recommended starting point for your experimental setup:
-
Column: C18, 100-150 mm length, 3-5 µm particle size[2].
-
Mobile Phase: A gradient elution is often more effective than isocratic for complex samples or those with a range of polarities[2][3]. Start with a mixture of acetonitrile (ACN) and water, with an acidic modifier. For example, a gradient from 20% ACN to 80% ACN with 0.1% formic acid or phosphoric acid in the aqueous phase[4][5][6].
-
Flow Rate: 1.0 - 1.5 mL/min for a standard 4.6 mm ID column[2].
-
Temperature: Begin at ambient temperature or slightly elevated, for instance, 30-40°C, to ensure reproducibility[7].
-
Detection: A UV detector is suitable, as quinolines have strong chromophores. Monitor at the λmax for optimal sensitivity, typically above 200 nm to minimize noise[2].
This initial setup provides a solid foundation from which you can systematically optimize the separation.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses common chromatographic problems you might encounter when separating quinoline isomers and provides a logical, step-by-step approach to resolving them.
Issue 1: My quinoline isomer peaks are tailing significantly.
Peak tailing is a common issue when analyzing basic compounds like quinolines on silica-based columns.
Causality: The basic nitrogen atom in the quinoline ring can interact with acidic residual silanol groups on the stationary phase surface through secondary interactions[3][8]. This strong, undesirable interaction leads to delayed elution for a portion of the analyte molecules, resulting in a tailed peak shape.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Steps:
-
Mobile Phase pH Control: Quinolines are basic compounds with pKa values around 5[1][8]. Operating at a low pH (e.g., pH 2.5-4) will ensure the quinoline molecules are protonated. While this can lead to electrostatic interactions with ionized silanols, it provides a consistent ionization state for the analyte[8][9]. Use a buffer (e.g., phosphate or acetate) or an acidic modifier (e.g., formic acid, phosphoric acid) to maintain a stable pH[1][10].
-
Use of a "Silanol Blocker": Triethylamine (TEA) is a common mobile phase additive used to reduce peak tailing of basic compounds[8][11]. TEA is a stronger base than quinoline and will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte[8]. Start with a low concentration (e.g., 0.025-0.1%) and optimize as needed[8].
-
Column Selection: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column with advanced end-capping or a "base-deactivated" column can significantly improve peak shape[4][5].
Issue 2: My quinoline isomer peaks are poorly resolved or co-eluting.
When peaks overlap, the goal is to alter the selectivity (α) of the chromatographic system. Selectivity is a measure of the relative retention of two compounds. Even small changes in the system can have a significant impact on selectivity for closely related isomers[7][12].
Troubleshooting Workflow for Poor Resolution:
Caption: Systematic approach to improving peak resolution.
Detailed Steps & Protocols:
-
Mobile Phase Optimization: This is often the most powerful and straightforward way to influence selectivity[12].
-
pH Adjustment: The pKa values of quinoline and isoquinoline are slightly different[1]. By adjusting the mobile phase pH to be close to these pKa values, you can exploit the differences in their ionization states to achieve separation[9][10].
-
Protocol for pH Screening:
-
Prepare a series of mobile phase buffers (e.g., 10 mM phosphate or acetate) with pH values ranging from 3 to 6 in 0.5 pH unit increments[1].
-
For each pH, perform an injection of your isomer mixture.
-
Plot the resolution between the isomer peaks as a function of pH to identify the optimal pH for separation.
-
-
-
Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different selectivities. If you are using acetonitrile and have poor resolution, switching to methanol (or vice-versa) can alter the elution order or improve the separation of your isomers[3][12].
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide a different separation mechanism[12].
-
Phenyl-Based Columns: For aromatic compounds like quinolines, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity compared to a standard C18 column[3][13]. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic rings of the quinoline isomers, providing an additional separation mechanism beyond simple hydrophobicity[3]. This can be particularly effective for positional isomers[13].
-
Chiral Columns: If your quinoline isomers are enantiomers, a chiral stationary phase (CSP) is necessary for their separation[14][15]. Common CSPs are based on polysaccharides, proteins, or cyclodextrins[15]. Chiral separations often require screening a variety of chiral columns and mobile phases to find the optimal conditions[16].
-
-
Temperature Optimization: Temperature can significantly affect selectivity, especially for compounds with similar structures[7].
-
Causality: Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase[7][17]. For some isomer pairs, a small change in temperature (even ±2°C) can be enough to improve resolution[7]. Increasing the temperature generally decreases retention times and can improve peak efficiency, while decreasing the temperature can increase retention and may enhance resolution for some closely eluting compounds[7][18].
-
Protocol for Temperature Screening:
-
Set up your HPLC system with a column oven.
-
Starting at your initial temperature (e.g., 30°C), inject your sample.
-
Increase the temperature in increments of 5-10°C (e.g., 30, 40, 50, 60°C) and inject the sample at each temperature.
-
Analyze the chromatograms to determine the effect of temperature on resolution. Note that elution order can sometimes reverse with changes in temperature.
-
-
-
Advanced Considerations
-
Gradient Elution: If your sample contains isomers with a wide range of polarities, a gradient elution, where the percentage of the organic solvent is increased over time, can improve peak shape and reduce analysis time[3].
-
Column Efficiency: Using columns with smaller particle sizes (e.g., <3 µm) or longer columns can increase the number of theoretical plates (N), leading to sharper peaks and better resolution. However, this will also result in higher backpressure[12].
By systematically working through these troubleshooting steps, you can develop a robust and reliable HPLC method for the challenging separation of quinoline isomers. Remember to change only one parameter at a time to clearly understand its effect on the separation[19].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Optimizing catalyst selection for quinoline synthesis
<Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of quinolines, a critical scaffold in medicinal and materials chemistry.[1][2] Our focus is to move beyond mere procedural steps and delve into the causality behind catalyst selection to resolve common experimental challenges.
Section 1: Core Principles of Catalyst Selection
The success of a quinoline synthesis—whether measured by yield, purity, or regioselectivity—is fundamentally tied to the choice of catalyst. Understanding the foundational principles governing this choice is the first step toward optimizing any protocol.
FAQ 1: What are the primary factors to consider when selecting a catalyst for quinoline synthesis?
Choosing the right catalyst is a multi-faceted decision. The primary factors include:
-
Reaction Mechanism: The specific named reaction (e.g., Friedländer, Doebner-von Miller, Combes) dictates the type of catalysis required.[3] Friedländer synthesis, for instance, can be catalyzed by both acids and bases, which promote the key condensation and cyclization steps.[3][4][5] In contrast, the Skraup synthesis requires a strong acid like H₂SO₄ and an oxidizing agent.[3]
-
Substrate Compatibility: The electronic and steric properties of your starting materials are crucial. Anilines bearing strong electron-withdrawing groups are known to give low yields in traditional acid-catalyzed reactions like the Doebner-von Miller synthesis.[6] In such cases, a more potent catalytic system or a different synthetic route may be necessary.
-
Desired Selectivity: When using unsymmetrical ketones or anilines, regioselectivity becomes a major challenge.[7][8] The catalyst can significantly influence which regioisomer is formed. Lewis acids, for example, may offer different selectivity compared to Brønsted acids by coordinating with reactants in a more sterically defined manner.
-
Reaction Conditions: Traditional methods often demand harsh conditions, such as high temperatures and strong acids, which can lead to byproduct formation and catalyst deactivation.[9] Modern catalysts, including transition metals and nanocatalysts, are designed to operate under milder, more controlled conditions, improving both yield and environmental footprint.[2][10]
FAQ 2: How do I choose between a homogeneous and a heterogeneous catalyst?
This choice represents a fundamental trade-off between reactivity and practicality.
-
Homogeneous Catalysts exist in the same phase as the reactants (typically dissolved in the solvent). This often leads to higher activity and selectivity due to the excellent accessibility of catalytic sites. However, their primary drawback is the difficulty of separating them from the reaction mixture post-synthesis, which can complicate purification and prevent catalyst reuse.[3]
-
Heterogeneous Catalysts exist in a different phase (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is the ease of separation—often by simple filtration—which allows for straightforward product isolation and catalyst recycling.[3][11] This makes them highly desirable for sustainable and large-scale industrial processes.[12] Nanocatalysts represent a modern evolution, bridging the gap by offering the high surface area of homogeneous systems with the recyclability of heterogeneous ones.[2][12]
Caption: Decision workflow for initial catalyst selection in quinoline synthesis.
Section 2: Troubleshooting Guides for Common Synthesis Methods
This section addresses specific problems encountered during widely used quinoline syntheses.
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[4][5][13][14]
Problem: My reaction yield is low, and I'm observing significant self-condensation of my ketone starting material.
-
Causality: This is a classic side reaction, especially under basic catalysis, where the ketone starting material undergoes an aldol condensation with itself instead of reacting with the 2-aminoaryl carbonyl compound.[15]
-
Troubleshooting Steps:
-
Switch Catalyst Type: If using a base (e.g., KOH, NaOH), switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even molecular iodine.[13] Acidic conditions do not promote aldol condensation to the same extent.[15]
-
Modify the Reactant: To completely avoid base-catalyzed side reactions, consider using an imine analog of the o-aniline starting material.[4]
-
Optimize Temperature: Excessive heat can accelerate side reactions. While many protocols call for reflux, determine the minimum effective temperature for your specific substrates by monitoring the reaction progress with Thin Layer Chromatography (TLC).[3]
-
Consider a "Green" Approach: For some substrates, the Friedländer reaction can proceed efficiently in water at moderate temperatures (e.g., 70°C) without any catalyst, which can simplify the reaction profile and workup.[16]
-
Problem: I'm using an unsymmetrical ketone and getting a mixture of two regioisomers.
-
Causality: The reaction can proceed via two different enolate intermediates, leading to two distinct quinoline products. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[7][8]
-
Troubleshooting Steps:
-
Catalyst Choice is Key: The nature of the catalyst can direct the cyclization. Experiment with a range of catalysts, from Brønsted acids (p-TsOH) to Lewis acids (ZnCl₂, Sc(OTf)₃) to identify one that favors your desired isomer.
-
Substrate Modification: Introducing a bulky substituent on the ketone can sterically block one reaction pathway, favoring the formation of the less hindered product.[7]
-
Use of Ionic Liquids: Certain ionic liquids have been shown to promote high regioselectivity in the Friedländer annulation and can be an effective alternative to traditional solvents.[4][17]
-
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[18]
Problem: The reaction mixture turns into a thick, dark tar, resulting in a very low yield.
-
Causality: This is the most common failure mode of the Doebner-von Miller synthesis. The strong acid required for the main reaction also potently catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone.[6][19]
-
Troubleshooting Steps:
-
Implement a Biphasic System: This is a highly effective strategy. By using a two-phase solvent system (e.g., aqueous HCl with toluene), the α,β-unsaturated carbonyl is sequestered in the organic phase, drastically reducing its self-polymerization in the acidic aqueous phase where the reaction occurs.[6][19]
-
Optimize Acid and Temperature: While strong acid is necessary, excessively harsh conditions accelerate tar formation.[6] Perform small-scale trials comparing different acids (e.g., HCl, H₂SO₄, p-TsOH) and identify the lowest effective reaction temperature.[6][18]
-
Slow Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.
-
Caption: Troubleshooting guide for tar formation in the Doebner-von Miller reaction.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3][20][21][22]
Problem: The reaction is not proceeding to completion or requires very harsh conditions (e.g., concentrated H₂SO₄ at high temperatures).
-
Causality: The rate-determining step is the electrophilic aromatic annulation, which can be slow, especially with deactivated anilines.[20] While concentrated sulfuric acid is the traditional catalyst, it can cause charring and side reactions.
-
Troubleshooting Steps:
-
Use Polyphosphoric Acid (PPA): PPA is often a superior catalyst and dehydrating agent for the Combes synthesis compared to sulfuric acid. It generally allows for lower reaction temperatures and cleaner reactions.
-
Consider a PPA Ester (PPE): A mixture of phosphorus pentoxide (P₂O₅) in chloroform can generate a polyphosphoric ester (PPE) catalyst, which has been shown to be even more effective than PPA in some cases.[20]
-
Check Aniline Reactivity: If using an aniline with strong electron-withdrawing groups, the cyclization step will be inherently difficult. You may need to use a stronger catalytic system or consider an alternative synthetic route, such as a transition-metal-catalyzed cross-coupling strategy.
-
Section 3: Catalyst Performance & Selection Data
The following table summarizes the performance of various catalytic systems, providing a comparative baseline for experimental design.
| Synthesis Method | Catalyst System | Typical Substrates | Temp (°C) | Yield (%) | Key Advantages/Disadvantages |
| Friedländer | p-TsOH / I₂ | 2-aminoaryl ketone, α-methylene carbonyl | 80-120 | 77-95[3] | Good yields, avoids harsh bases.[13] |
| Friedländer | None (in Water) | 2-aminobenzaldehyde, ketone | 70 | ~97[16] | Environmentally friendly, catalyst-free.[16] |
| Doebner-von Miller | HCl or H₂SO₄ | Aniline, α,β-unsaturated carbonyl | 100-140 | 42-89[3] | Prone to polymerization; requires optimization.[6] |
| Combes | H₂SO₄ or PPA | Aniline, β-Diketone | 100-150 | Varies | PPA often gives cleaner reactions than H₂SO₄.[22] |
| Skraup | H₂SO₄, Oxidant | Aniline, Glycerol | 145-170 | 14-47[3] | Highly exothermic, often low-yielding.[3] |
| Modern C-H Activation | Pd(OAc)₂ | Aniline, Allyl Alcohol | 130 | ~90[23] | Milder conditions, high functional group tolerance.[23][24] |
| Nanocatalyst | Fe₃O₄-supported | 2-aminoaryl ketone, α-methylene carbonyl | 60-100 | High | Excellent reusability, green solvent compatible.[25] |
Note: Yields are highly dependent on the specific substrates and optimized reaction conditions.
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general and robust procedure for the acid-catalyzed Friedländer synthesis, minimizing common side reactions.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
α-methylene carbonyl compound (1.2 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Toluene or Xylene (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).
-
Add the solvent (5 mL) to the flask.
-
Heat the mixture with stirring to reflux (typically 80-120°C, depending on the solvent).
-
Monitor the reaction progress by TLC until the starting 2-aminoaryl ketone is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
-
-
Self-Validation: The use of an acid catalyst (p-TsOH) is designed to prevent the base-catalyzed self-condensation of the ketone.[15] The neutralization wash with sodium bicarbonate is a critical step to remove the catalyst before concentration, ensuring product stability.
Protocol 2: Heterogeneous Nanocatalyst-Mediated Quinoline Synthesis
This protocol outlines a greener synthesis using a recoverable magnetic nanocatalyst.[25]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
α-methylene carbonyl compound (1.2 mmol, 1.2 equiv)
-
Fe₃O₄-supported nanocatalyst (e.g., 20 mg)
-
Ethanol (5 mL) or solvent-free conditions
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (20 mg).[25]
-
If not performing the reaction solvent-free, add ethanol (5 mL).
-
Stir the reaction mixture at the optimized temperature (e.g., 80°C) for the required time (e.g., 2 hours).
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the mixture. If a solvent was used, remove it under reduced pressure.
-
Add a suitable solvent like ethanol and use a strong external magnet held against the side of the flask to immobilize the catalyst.
-
Carefully decant the solution containing the product. Wash the catalyst with fresh ethanol (2 x 5 mL), decanting the washings each time and combining them with the product solution.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[25]
-
Concentrate the combined product solution and purify by column chromatography.
-
-
Trustworthiness: The key to this protocol is the magnetic separation, which provides a simple and efficient method for catalyst recovery and reuse, a hallmark of a sustainable process.[25] The ability to reuse the catalyst for multiple cycles without significant loss of activity validates its stability and cost-effectiveness.[26]
References
- 1. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iipseries.org [iipseries.org]
- 23. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
Technical Support Center: Isolating 7-Methoxy-6-methylquinoline
Welcome to the technical support center for the workup and isolation of 7-Methoxy-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and related quinoline derivatives. As Senior Application Scientists, we understand that a successful synthesis is only half the battle; a robust and efficient isolation procedure is critical for obtaining high-purity material for downstream applications.
Core Concept: The Chemistry of Quinoline Purification
The purification strategy for any quinoline derivative, including this compound, is fundamentally dictated by the chemical properties of the quinoline scaffold. The key feature is the basic nitrogen atom within the heterocyclic ring. This nitrogen atom can be protonated by acids to form a water-soluble salt. This acid-base characteristic is the cornerstone of the most effective liquid-liquid extraction techniques used to separate quinolines from non-basic impurities.[1][2] However, this same basicity can cause complications during chromatographic purification on standard silica gel, which is acidic.[3] This guide will address how to leverage the former and mitigate the latter.
General Workup & Purification Workflow
The overall strategy involves an initial workup to remove the bulk of impurities, followed by a high-resolution purification step like column chromatography or recrystallization. The choice of procedure depends heavily on the scale of the reaction and the nature of the impurities, which are often tied to the synthetic route used (e.g., Skraup, Friedländer, Doebner-von Miller).[4][5][6]
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your workup and purification, providing both solutions and the rationale behind them.
Q1: My reaction mixture from a Skraup synthesis is a dark, tarry mess. How can I possibly isolate my product from this?
A1: This is the most common issue with the Skraup synthesis, which is notorious for producing non-volatile, polymeric tars due to the harsh acidic and high-temperature conditions.[7][8][9]
-
Primary Solution: Steam Distillation. The most effective method is steam distillation.[7][10] Your target compound, this compound, is volatile in steam, whereas the tars are not. This allows for an efficient separation.
-
Causality: Steam distillation works based on the principle of Dalton's Law of partial pressures. A mixture of two immiscible liquids (water and your quinoline) will boil at a temperature lower than the boiling point of either component. This enables the distillation of high-boiling organic compounds at temperatures below 100°C, preventing decomposition.
Step-by-Step Protocol: Steam Distillation
-
Alkalinize: After cooling the reaction, carefully pour it into a large volume of cold water or onto crushed ice. Cautiously neutralize the mixture by adding a strong base like sodium hydroxide (NaOH) solution until it is strongly alkaline (pH > 12).[8] This liberates the free quinoline base.
-
Set up: Transfer the alkaline mixture to a large flask suitable for steam distillation.
-
Distill: Pass a steady stream of steam through the mixture. The quinoline will co-distill with the water and collect in the receiving flask, often as an oil or solid suspended in the aqueous distillate.
-
Collect: Continue distillation until the distillate runs clear and no more organic material is observed.
-
Isolate: The quinoline can then be isolated from the distillate by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Q2: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's wrong?
A2: This is a classic problem when chromatographing basic compounds like quinolines on standard, slightly acidic silica gel.[3] The basic nitrogen atom on your molecule interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to "tailing" or streaking. In some cases, this strong interaction can even cause the compound to decompose on the column.[11]
-
Primary Solution: Use a Mobile Phase Modifier. The easiest solution is to add a small amount of a basic modifier to your eluent system.[3]
-
Triethylamine (NEt₃): Add 0.5-2% triethylamine to your solvent system (e.g., hexane/ethyl acetate + 1% NEt₃). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product. This allows your compound to travel through the column without strong, undesirable interactions, resulting in sharp, well-defined bands.[11]
-
Pyridine: Pyridine can also be used, but triethylamine is more common due to its higher volatility, making it easier to remove under reduced pressure.[3]
-
-
Alternative Solution: Change the Stationary Phase. If streaking persists or if your compound is particularly acid-sensitive, switch to a more inert stationary phase.
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + 0.5-2% Triethylamine | Ubiquitous and well-understood. |
| Normal Phase | Alumina (Neutral/Basic) | Hexane/Ethyl Acetate or DCM/Methanol | Excellent for basic compounds, avoids acid-catalyzed decomposition.[3] |
| Reversed Phase | C18 Silica | Acetonitrile/Water or Methanol/Water | Good for a wide range of polarities; can use pH modifiers like formic acid.[12][13] |
Q3: After my aqueous workup (acid-base extraction), my yield is extremely low. Where did my product go?
A3: Low yield after an extractive workup can be frustrating. Before assuming the reaction failed, consider several potential points of loss.[14]
-
Check All Layers: Your product may not have behaved as expected.
-
Is it in the aqueous layer? If the pH was not made sufficiently basic (pH > 10-12) after the acid wash, your quinoline may still be in its protonated, water-soluble salt form. Take a small sample of the final aqueous layer, make it strongly basic, and see if a precipitate forms or if you can extract product into a small amount of organic solvent.
-
Did an emulsion form? Emulsions, or stable colloidal suspensions of organic and aqueous layers, are common and can trap a significant amount of product at the interface. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
-
Product Precipitation: Did a solid precipitate out at any stage? Sometimes, the hydrochloride salt of the quinoline will precipitate from the acidic aqueous solution. Or, the free base may precipitate upon basification if it has low solubility in the extraction solvent. Be sure to inspect and test any solids that form.
-
Product Volatility: While this compound is not extremely volatile, some lower molecular weight impurities or byproducts might be. Check the solvent in your rotovap trap for any condensed material.[14]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve: Dissolve your crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2-3 times). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate Layers: Combine the acidic aqueous layers. Crucially, do not discard the organic layer until you have confirmed your product is recovered.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly alkaline (pH > 12). Your product should "crash out" as a precipitate or an oil.
-
Back-Extract: Extract the liberated quinoline base back into an organic solvent (e.g., ethyl acetate or DCM) (2-3 times).
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purer, product.
Q4: How can I confirm the final product is indeed this compound and that it is pure?
A4: Proper characterization is essential. Use a combination of spectroscopic and physical methods.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should show the expected signals for all protons and carbons in the molecule, with correct chemical shifts, splitting patterns, and integrations.[15]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. For C₁₁H₁₁NO (the formula for this compound), the expected monoisotopic mass is approximately 173.08 g/mol .[16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. How To [chem.rochester.edu]
- 15. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | MDPI [mdpi.com]
- 16. PubChemLite - 7-methoxy-2-methylquinoline (C11H11NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 7-Methoxy-6-methylquinoline
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Quinoline derivatives, a prevalent scaffold in pharmaceuticals and functional materials, often present a nuanced analytical challenge due to their complex aromatic systems. This guide provides an in-depth analysis of the ¹H NMR spectrum of 7-Methoxy-6-methylquinoline, a disubstituted quinoline, by leveraging predictive methodology and comparative data from structurally related analogs. We will explore the causal effects of substitution on the quinoline ring system and contrast ¹H NMR with other key analytical techniques.
The Analytical Imperative: Why In-Depth Spectral Analysis Matters
Predicted ¹H NMR Spectral Analysis of this compound
Substituent Effects on the Quinoline Ring:
-
Electron-Donating Groups (EDGs): Both methoxy and methyl groups are EDGs. They increase the electron density of the aromatic ring, particularly at the ortho and para positions, causing a shielding effect. This shielding results in an upfield shift (lower ppm value) for the protons at these positions.[1]
-
Positional Influence: The magnitude of the shift is position-dependent. The methoxy group at C7 will most strongly influence H-8 (ortho) and H-6 (ortho, but substituted). The methyl group at C6 will primarily affect H-5 (ortho) and H-7 (ortho, but substituted).
Based on these principles and data from 6-methylquinoline[2] and 7-methoxyquinoline, we can predict the chemical shifts (δ) and coupling constants (J) for each proton of this compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H-2 | ~8.8 | dd | J ≈ 4.5, 1.7 | The pyridine-like environment deshields this proton significantly. |
| H-3 | ~7.3 | dd | J ≈ 8.3, 4.5 | Coupled to both H-2 and H-4. |
| H-4 | ~8.0 | dd | J ≈ 8.3, 1.7 | Deshielded due to its position relative to the nitrogen. |
| H-5 | ~7.8 | s | - | The ortho methyl group at C6 removes ortho coupling, and meta coupling is often unresolved. |
| H-8 | ~7.3 | s | - | The ortho methoxy group at C7 and the lack of an adjacent proton simplify this to a singlet. |
| -OCH₃ | ~3.9 | s | - | Typical chemical shift for an aryl methoxy group. |
| -CH₃ | ~2.5 | s | - | Typical chemical shift for an aryl methyl group. |
Comparative Spectral Analysis: this compound vs. Alternatives
To ground our predictions in experimental reality, we will compare the expected spectrum of our target compound with the known spectra of two closely related, commercially available quinoline derivatives: 6-Methylquinoline and 6-Methoxyquinoline.
Alternative 1: 6-Methylquinoline
6-Methylquinoline provides a baseline for understanding the influence of a methyl group at the C6 position.
Table 2: Experimental ¹H NMR Data for 6-Methylquinoline in CDCl₃ [2]
| Proton | δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-2 | 8.84 | dd | J = 4.3, 1.7 |
| H-3 | 7.34 | dd | J = 8.2, 4.3 |
| H-4 | 8.04 | d | J = 8.2 |
| H-5 | 7.99 | d | J = 8.4 |
| H-7 | 7.55 | dd | J = 8.4, 2.0 |
| H-8 | 8.00 | d | J = 8.4 |
| -CH₃ | 2.52 | s | - |
Analysis: The key difference in the predicted spectrum of this compound is the absence of distinct doublets for H-5 and H-8. The introduction of the methoxy group at C7 in our target molecule is expected to simplify the signals for the adjacent protons, H-5 and H-8, into singlets due to the removal of ortho coupling partners.
Alternative 2: 6-Methoxyquinoline
6-Methoxyquinoline allows us to observe the effect of a methoxy group at the C6 position, which is isomeric to our target's C7-methoxy substitution.
Table 3: Experimental ¹H NMR Data for 6-Methoxyquinoline in CDCl₃ [3]
| Proton | δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-2 | 8.73 | dd | - |
| H-3 | 7.28 | dd | - |
| H-4 | 7.98 | d | - |
| H-5 | 7.95 | d | - |
| H-7 | 7.33 | dd | - |
| H-8 | - | - | - |
| -OCH₃ | 3.86 | s | - |
Analysis: The methoxy group in 6-methoxyquinoline significantly shields the protons on the benzenoid ring compared to unsubstituted quinoline. In our target molecule, this compound, the methoxy group at C7 is predicted to have a pronounced shielding effect on H-8, shifting it upfield.
The logical workflow for this comparative analysis is illustrated below:
Caption: Comparative analysis workflow.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified quinoline derivative.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6][7]
-
Ensure the solution is homogeneous and free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
-
For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used for referencing the chemical shift to 0 ppm.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
The following diagram outlines the key steps in the NMR data acquisition process:
Caption: Standard ¹H NMR experimental workflow.
Beyond ¹H NMR: A Multi-Technique Approach
While ¹H NMR is a primary tool, a comprehensive characterization of this compound relies on a suite of analytical techniques.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule. The number of unique signals confirms the number of non-equivalent carbon atoms. | Complementary to ¹H NMR, helps to confirm the overall structure and substitution pattern. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern.[8][9] | High sensitivity, requires very small amounts of sample. Fragmentation patterns can offer structural clues.[10] | Isomers often have identical molecular weights and may show similar fragmentation, making unambiguous identification difficult. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation.[11] | Fast and non-destructive. Provides a characteristic "fingerprint" for the compound.[12] | Does not provide detailed information about the connectivity of atoms or the specific positions of substituents on a ring. |
The integration of these techniques provides a self-validating system for structural elucidation, enhancing the trustworthiness of the analytical data.
Conclusion
The structural characterization of substituted quinolines like this compound demands a meticulous and multi-faceted analytical approach. Through the predictive power of ¹H NMR, grounded in comparative analysis with known analogs, we can achieve a high degree of confidence in the compound's structure. This guide underscores the importance of understanding the fundamental principles of spectroscopy and leveraging a suite of complementary techniques to ensure the scientific integrity of research in drug discovery and chemical sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 3. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the ¹³C NMR Assignment of 7-Methoxy-6-methylquinoline
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds like quinoline derivatives, which form the backbone of numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth technical comparison of methodologies for the complete ¹³C NMR assignment of 7-methoxy-6-methylquinoline, a representative substituted quinoline. We will delve into predictive analysis based on substituent effects and demonstrate how a suite of modern NMR experiments provides a self-validating system for empirical verification.
The Challenge: Unambiguous Assignment of a Substituted Quinoline
The this compound molecule presents a distinct set of challenges and learning opportunities for spectral assignment. With eleven unique carbon environments—nine aromatic and two aliphatic—the initial broadband decoupled ¹³C NMR spectrum provides only a list of chemical shifts. The core task is to assign each signal to its specific carbon atom within the molecular structure. This process is complicated by the electronic effects of the methoxy and methyl substituents, which modulate the electron density around the quinoline ring system and, consequently, the ¹³C chemical shifts.
Predictive Assignment: Leveraging Substituent Chemical Shift (SCS) Effects
Before embarking on extensive experimental work, a theoretical prediction of the ¹³C NMR spectrum offers a valuable roadmap. By starting with the known assignments for quinoline and applying established substituent chemical shift (SCS) effects for methoxy and methyl groups, we can generate a reliable initial hypothesis.
The chemical shifts for the parent quinoline molecule are well-documented.[1][2] The introduction of a methyl group generally causes a downfield shift (ipso-effect) at the point of substitution and smaller upfield or downfield shifts at the ortho, meta, and para positions. Conversely, a methoxy group induces a strong downfield shift at the ipso-carbon and a significant shielding (upfield shift) at the ortho and para positions due to its electron-donating resonance effect.[3][4]
Based on these principles and data from related compounds like 6-methoxyquinoline[5][6][7] and 7-methoxyquinoline[8], a predicted assignment for this compound is presented in Table 1.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~151 | Relatively unaffected by substituents on the benzene ring. |
| C3 | ~121 | Minor influence from distant substituents. |
| C4 | ~136 | Minor influence from distant substituents. |
| C4a | ~128 | Influenced by proximity to the substituted ring. |
| C5 | ~127 | Ortho to the methyl group, likely deshielded. |
| C6 | ~135 | Ipso to the methyl group, significant deshielding. |
| C7 | ~158 | Ipso to the methoxy group, significant deshielding. |
| C8 | ~105 | Ortho to the methoxy group, significant shielding. |
| C8a | ~148 | Influenced by the nitrogen and adjacent substituents. |
| 6-CH₃ | ~18 | Typical range for an aryl methyl carbon. |
| 7-OCH₃ | ~56 | Typical range for an aryl methoxy carbon. |
Experimental Verification: A Multi-technique Approach
While predictive models are powerful, empirical data is the gold standard. A combination of one-dimensional and two-dimensional NMR experiments provides a robust, self-validating workflow for confirming the assignments.
The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial first step to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[9][10][11][12] This is achieved by running a series of experiments, typically DEPT-90 and DEPT-135.
Experimental Protocol: DEPT
-
DEPT-90: This experiment will exclusively show signals for CH carbons (methines). For this compound, we expect to see signals for C2, C3, C4, C5, and C8.
-
DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.[13] For our target molecule, C2, C3, C4, C5, C8, and the two methyl carbons will appear as positive peaks. Since there are no CH₂ groups, no negative peaks are expected.
-
Analysis: By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can categorize each carbon signal. The signals present in the broadband spectrum but absent in both DEPT spectra correspond to the quaternary carbons (C4a, C6, C7, C8a).
Visualization: DEPT Workflow
Caption: Workflow for carbon type identification using DEPT spectroscopy.
The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[14][15][16] This is a highly sensitive technique that allows for the definitive pairing of proton and carbon signals.
Experimental Protocol: HSQC
-
Acquire a standard ¹H NMR spectrum and a phase-sensitive HSQC spectrum.
-
Correlate each proton signal in the ¹H dimension to its directly attached carbon in the ¹³C dimension.
-
For this compound, this will link the proton signals of H2, H3, H4, H5, H8, the 6-methyl protons, and the 7-methoxy protons to their corresponding carbon signals (C2, C3, C4, C5, C8, 6-CH₃, and 7-OCH₃).
This experiment provides definitive assignments for all protonated carbons, leaving only the quaternary carbons to be assigned.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[15][16][17] This is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
Experimental Protocol: HMBC
-
Acquire a standard HMBC spectrum, optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).
-
Analyze the cross-peaks to establish long-range connectivities. Key expected correlations for assigning the quaternary carbons of this compound are:
-
C4a: Correlations from H3, H4, and H5.
-
C6: Correlations from H5, H8, and the 6-methyl protons.
-
C7: Correlations from H5, H8, and the 7-methoxy protons.
-
C8a: Correlations from H2, H5, and H8.
-
By systematically analyzing these correlations, the full carbon skeleton can be traced, and the remaining quaternary carbons can be unambiguously assigned. For instance, the protons of the 6-methyl group should show a strong correlation to C6 and weaker correlations to C5 and C7. Similarly, the 7-methoxy protons will correlate to C7.
Visualization: Key HMBC Correlations for Quaternary Carbons
Caption: Expected key 2- and 3-bond HMBC correlations for assigning quaternary carbons.
Conclusion: A Self-Validating Approach
The ¹³C NMR assignment of this compound exemplifies a modern, systematic approach to structure elucidation. By integrating predictive analysis with a suite of complementary 1D and 2D NMR experiments, researchers can achieve a high degree of confidence in their assignments. The DEPT experiment categorizes carbon types, the HSQC experiment links protonated carbons to their attached protons, and the HMBC experiment maps the complete carbon framework through long-range connectivities. Each experiment provides a layer of data that validates the others, creating a robust and scientifically rigorous assignment protocol essential for the advancement of chemical and pharmaceutical sciences.
References
- 1. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 6-methoxy- [webbook.nist.gov]
- 8. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships, ensuring quality control, and meeting regulatory standards. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[2] This guide focuses on 7-Methoxy-6-methylquinoline, a representative substituted quinoline, to illustrate the principles of its fragmentation and to provide a comparative framework for its analysis.
I. Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of methoxyquinolines is understood to proceed through two primary pathways, and the presence of a methyl group on the quinoline ring is expected to introduce additional characteristic losses.[3]
A. Fragmentation Pathways Dominated by the Methoxy Group
Drawing from the established fragmentation of 7-methoxyquinoline, two main schemes are anticipated.[3]
Scheme 1: Initial Loss from the Methoxy Group's Methyl Moiety
This pathway involves the initial loss of a hydrogen radical (H•) from the methoxy group, followed by the expulsion of neutral molecules.
-
Loss of a Hydrogen Radical (M-1): The molecular ion can lose a hydrogen radical from the methoxy group to form a stable oxonium ion at m/z 172 .
-
Loss of Formaldehyde (M-30): Subsequent to the loss of H•, a rearrangement can lead to the elimination of formaldehyde (CH₂O) to yield an ion at m/z 143 .
-
Loss of a Formyl Radical (M-29): Alternatively, the M-1 ion can expel a formyl radical (CHO•) to produce a fragment at m/z 144 .
Scheme 2: Benzylic Cleavage and Subsequent Losses
This pathway is often dominant for methoxyquinolines and involves the cleavage of the methyl group from the methoxy substituent.[3]
-
Loss of a Methyl Radical (M-15): The primary fragmentation in this pathway is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent ion at m/z 158 .
-
Loss of Carbon Monoxide (M-15-28): The [M-15]⁺ ion can then lose a molecule of carbon monoxide (CO) to form a fragment at m/z 130 .
B. Fragmentation Influenced by the Methyl Group on the Quinoline Ring
The presence of the 6-methyl group introduces fragmentation patterns characteristic of methyl-substituted aromatic systems. The mass spectrum of 6-methylquinoline shows a strong molecular ion at m/z 143 and a significant fragment at m/z 142, corresponding to the loss of a hydrogen radical.[2][4]
-
Loss of a Hydrogen Radical from the Methyl Group: The molecular ion of this compound can lose a hydrogen radical from the 6-methyl group to form a stable tropylium-like ion, also contributing to the peak at m/z 172 .
-
Ring Expansion and HCN Loss: A characteristic fragmentation of the quinoline ring system is the loss of hydrogen cyanide (HCN).[5] This can occur from the molecular ion or major fragments. For instance, the [M-CH₃]⁺ ion at m/z 158 could potentially lose HCN to yield a fragment at m/z 131 .
Summary of Predicted Key Fragments
| m/z | Proposed Identity | Origin |
| 173 | [M]⁺• | Molecular Ion |
| 172 | [M-H]⁺ | Loss of H• from methoxy or methyl group |
| 158 | [M-CH₃]⁺ | Loss of •CH₃ from methoxy group |
| 144 | [M-CHO]⁺ | Loss of formyl radical from [M-H]⁺ |
| 143 | [M-CH₂O]⁺• | Loss of formaldehyde from [M-H]⁺ |
| 130 | [M-CH₃-CO]⁺ | Loss of CO from [M-CH₃]⁺ |
| 115 | [C₉H₇]⁺ | Further fragmentation |
II. Visualization of Predicted Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound.
Caption: Predicted Fragmentation Pathway 1 of this compound.
Caption: Predicted Fragmentation Pathway 2 of this compound.
III. Experimental Protocol for GC-MS Analysis
For researchers seeking to obtain an experimental mass spectrum of this compound, the following GC-MS protocol provides a robust starting point.
A. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-400 amu
This protocol is designed to be a self-validating system. The use of a well-characterized capillary column ensures reproducible retention times, while the standardized ionization energy provides consistent fragmentation patterns that can be compared across different instruments.
IV. Comparison with Alternative Analytical Techniques
While GC-MS is a premier technique for the structural elucidation of volatile and semi-volatile compounds like this compound, other analytical methods offer complementary information and may be more suitable for specific applications.[2][6]
A. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with UV or MS detection, is a powerful tool for the quantification of quinoline derivatives in various matrices.[2]
-
Advantages:
-
Suitable for non-volatile and thermally labile compounds.
-
Excellent for quantitative analysis due to high reproducibility.
-
Preparative capabilities allow for isolation of pure compounds.
-
-
Disadvantages:
-
Provides less structural information than EI-MS unless coupled with a mass spectrometer (LC-MS).
-
Can be more complex in terms of method development (e.g., mobile phase selection).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural determination of organic molecules.
-
Advantages:
-
Provides definitive information about the carbon-hydrogen framework and the connectivity of atoms.
-
Non-destructive technique.
-
Can be used to study dynamic processes and intermolecular interactions.
-
-
Disadvantages:
-
Relatively low sensitivity compared to mass spectrometry.
-
Requires larger sample amounts.
-
Complex spectra can be challenging to interpret for impure samples.
-
C. Comparative Performance Summary
| Technique | Primary Application | Sensitivity | Structural Information | Quantitative Capability |
| GC-EI-MS | Structural Elucidation, Identification | High (pg-ng) | High (Fragmentation Pattern) | Good |
| HPLC-UV | Quantification, Purity Assessment | Moderate (ng-µg) | Low (Retention Time) | Excellent |
| LC-MS/MS | Quantification, Identification | Very High (fg-pg) | High (MS/MS Spectra) | Excellent |
| NMR | Unambiguous Structure Determination | Low (µg-mg) | Definitive | Good |
V. Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry is predicted to be a composite of the characteristic fragmentation of the methoxy group and the methyl-substituted quinoline core. The key fragments are expected at m/z 172 (M-1), 158 (M-15), and 143/144 (M-30/M-29). While GC-MS is an excellent choice for the identification and structural analysis of this compound, a comprehensive characterization, particularly in a drug development context, would benefit from the complementary data provided by HPLC for quantification and NMR for definitive structural confirmation. The methodologies and predicted fragmentation patterns presented in this guide offer a robust framework for researchers working with this and structurally related quinoline derivatives.
VI. References
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. --INVALID-LINK--
-
PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) MS spectrum. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. --INVALID-LINK--
-
NIST. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. --INVALID-LINK--
-
Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3328-S3340. --INVALID-LINK--
-
Gaber, A. A. M., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 123-127. --INVALID-LINK--
-
BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methylquinoline(91-62-3) MS [m.chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Predicted Biological Activity of 7-Methoxy-6-methylquinoline and 6-Methoxy-7-methylquinoline
A Guide for Researchers in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of compounds with significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific biological function of a quinoline derivative is intricately linked to the nature and position of its substituents on the bicyclic ring system. This guide provides a comparative analysis of the predicted biological activities of two closely related positional isomers: 7-Methoxy-6-methylquinoline and 6-Methoxy-7-methylquinoline.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for ligand-receptor interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for various interactions, including π-π stacking and hydrophobic interactions. Substituents on the benzenoid ring (positions 5, 6, 7, and 8) and the pyridinoid ring (positions 2, 3, and 4) can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Biological Activity: An SAR-Informed Perspective
The differential placement of the methoxy and methyl groups in this compound and 6-Methoxy-7-methylquinoline is expected to result in distinct biological activities. Both methoxy and methyl groups are electron-donating, which can influence the electron density of the quinoline ring and its ability to interact with biological targets.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The position of substituents on the quinoline ring is critical for these interactions.
-
This compound: The methoxy group at position 7 and the methyl group at position 6 are located on the benzenoid ring. In numerous studies on anticancer quinolines, substitution at the 7-position with a bulky alkoxy group has been shown to be beneficial for antiproliferative activity.[1] The presence of a methyl group at the adjacent 6-position could further enhance lipophilicity, potentially improving cell membrane permeability. For instance, derivatives of 7-methoxyquinoline have been investigated as promising anticancer leads.[2]
-
6-Methoxy-7-methylquinoline: In this isomer, the positions of the methoxy and methyl groups are swapped. A methoxy group at the 6-position is a common feature in several biologically active quinolines.[3][4] The methyl group at the 7-position would also contribute to the lipophilicity of the molecule. The subtle shift in the electronic and steric landscape due to this isomeric difference could lead to altered binding affinities for specific biological targets. For example, studies on 6,7-disubstituted quinolines have demonstrated potent anticancer activities, highlighting the importance of the substitution pattern in this region of the quinoline core.[5][6][7]
Inference: While both isomers possess features associated with anticancer activity in related quinoline derivatives, the specific positioning of the methoxy group may be a key determinant. Based on the literature, a 7-methoxy substituent is often linked to potent antiproliferative effects.[1] Therefore, it is plausible that This compound might exhibit more potent anticancer activity compared to its 6-methoxy-7-methyl counterpart, although this requires experimental validation.
Antimicrobial Activity
The quinoline core is central to many antimicrobial agents, including the quinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
This compound: The antimicrobial activity of quinoline derivatives is also highly dependent on their substitution patterns. While specific data for this compound is unavailable, derivatives of 7-methoxyquinoline have been synthesized and evaluated for their antimicrobial properties. For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides showed promising antimicrobial activity against various bacterial and fungal strains.[8]
-
6-Methoxy-7-methylquinoline: Similarly, 6-methoxyquinoline derivatives have been extensively studied for their antimicrobial potential. A variety of 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and shown to possess moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The substitution pattern on the benzenoid ring can influence the molecule's ability to penetrate bacterial cell walls and interact with its intracellular targets.
Inference: Both isomers have parent scaffolds (7-methoxyquinoline and 6-methoxyquinoline) that have been incorporated into antimicrobially active compounds. The relative positioning of the methoxy and methyl groups will likely lead to differences in their spectrum of activity and potency against various microbial strains. Without direct experimental data, it is challenging to definitively predict which isomer would be a more potent antimicrobial agent. The biological activity would be highly dependent on the specific microbial species being targeted.
Data Presentation: A Predictive Comparison
The following table summarizes the predicted biological activities based on the analysis of structure-activity relationships from related compounds. It is important to reiterate that these are not experimentally determined values for the specific isomers.
| Feature | This compound | 6-Methoxy-7-methylquinoline | Rationale |
| Predicted Anticancer Activity | Potentially Higher | Potentially Lower | The 7-position is often cited as a key position for bulky alkoxy groups to enhance antiproliferative activity in quinoline derivatives.[1] |
| Predicted Antimicrobial Activity | Undetermined | Undetermined | Both 6-methoxy and 7-methoxy quinoline scaffolds have been successfully utilized in the development of antimicrobial agents.[3][8] The specific activity is likely to be target-dependent. |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 6-Methoxy-7-methylquinoline, the following standard experimental protocols are recommended.
Synthesis of Methoxy-Methylquinoline Isomers
A common and versatile method for the synthesis of substituted quinolines is the Combes quinoline synthesis .
Workflow for Combes Quinoline Synthesis
Caption: General workflow for the Combes synthesis of substituted quinolines.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the appropriately substituted aniline (e.g., 3-methyl-4-methoxyaniline for this compound, or 3-methoxy-4-methylaniline for 6-methoxy-7-methylquinoline) and a β-diketone (e.g., acetylacetone).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.
-
Heating: Heat the reaction mixture, typically at a temperature between 100-150°C, for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it. Purify the crude product by recrystallization or column chromatography to obtain the pure quinoline isomer.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.
Workflow for MTT Assay
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound and 6-Methoxy-7-methylquinoline in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each quinoline isomer in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
Conclusion and Future Directions
This guide has provided a comparative analysis of the predicted biological activities of this compound and 6-Methoxy-7-methylquinoline based on the established structure-activity relationships of related quinoline derivatives. While direct experimental data is currently lacking, the analysis suggests that both isomers are promising candidates for further investigation as potential anticancer and antimicrobial agents. The subtle yet significant difference in the positioning of the methoxy and methyl groups is likely to have a profound impact on their biological profiles.
It is our hope that this guide will stimulate further research into these and other polysubstituted quinolines. Direct, comparative biological evaluation of these isomers is essential to validate the predictions made herein and to fully elucidate their therapeutic potential. Such studies will not only provide valuable data on these specific compounds but will also contribute to a deeper understanding of the structure-activity relationships that govern the biological activity of the versatile quinoline scaffold.
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer, anti-inflammatory and tuberculostatic activities of a series of 6,7-substituted-5,8-quinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 7-Methoxy-6-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out as a "privileged scaffold" due to their wide-ranging biological activities and versatile applications.[1][2] Among these, 7-Methoxy-6-methylquinoline and its derivatives are of significant interest for their potential as therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as structure dictates function. X-ray crystallography is the gold standard for elucidating these intricate molecular architectures in the solid state.[3]
This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. While specific single-crystal X-ray diffraction data for this exact family of compounds is not broadly available in the current literature, this guide will leverage data from closely related methoxyquinoline structures to provide a robust comparative analysis. We will delve into the expected structural features, the methodologies for synthesis and crystallization, and the computational approaches that can complement experimental data.
The Significance of Methoxy and Methyl Substituents on the Quinoline Core
The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups at the 7 and 6 positions of the quinoline ring, respectively, is expected to significantly influence the molecule's electronic properties, lipophilicity, and crystal packing. The methoxy group, an electron-donating group, can affect the charge distribution across the aromatic system, while the methyl group can introduce steric effects and participate in weak intermolecular interactions, such as C-H···π stacking. These substitutions can ultimately govern how the molecules arrange themselves in a crystal lattice, impacting physical properties like solubility and melting point, which are critical for drug development.
Comparative Crystallographic Analysis: Insights from Related Structures
To anticipate the crystallographic characteristics of this compound derivatives, we can draw comparisons with structurally similar compounds for which crystal structures have been determined. Here, we present a comparative analysis of relevant methoxy-substituted quinoline derivatives.
Table 1: Comparative Crystallographic Data of Methoxyquinoline Derivatives
| Parameter | 3,6,8-trimethoxyquinoline[1] | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one[4] | Hypothetical this compound |
| Empirical Formula | C₁₂H₁₃NO₃ | C₁₇H₁₄N₂O₅ | C₁₁H₁₁NO |
| Formula Weight | 219.23 | 326.30 | 173.21 |
| Crystal System | Monoclinic | Monoclinic | To be determined |
| Space Group | P2₁/c | P2₁/c | To be determined |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | C-H···O hydrogen bonds, π-π stacking | Expected C-H···O, C-H···π, and potential π-π stacking |
The data from related compounds suggests that this compound derivatives are likely to crystallize in common space groups such as P2₁/c. The presence of the methoxy group's oxygen atom provides a hydrogen bond acceptor site, making C-H···O interactions a probable feature in the crystal packing. Furthermore, the aromatic quinoline core facilitates π-π stacking interactions, which are a common organizing force in the crystal structures of planar aromatic molecules.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey to obtaining a crystal structure begins with the synthesis of the target compound, followed by the growth of high-quality single crystals, and finally, X-ray diffraction analysis.
Synthesis of this compound Derivatives
A common and versatile method for synthesizing quinoline derivatives is the Skraup synthesis or modified versions thereof. For a this compound derivative, a plausible synthetic route would involve the reaction of 3-methoxy-4-methylaniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Generalized Synthetic Protocol:
-
To a mixture of 3-methoxy-4-methylaniline and glycerol, slowly add concentrated sulfuric acid while cooling the reaction vessel.
-
Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis and structural elucidation of a this compound derivative.
Crystallization and X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents should be screened to find the optimal conditions.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and molecular geometry.
The Role of Computational Chemistry
In the absence of experimental single-crystal data, computational methods can provide valuable insights into the likely crystal structure of this compound derivatives.[5] Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packings, ranked by their predicted lattice energies. These predicted structures can guide experimental crystallization efforts and aid in the interpretation of powder X-ray diffraction data.
Diagram of Crystal Structure Prediction Workflow
Caption: A simplified workflow for computational crystal structure prediction.
Powder X-ray Diffraction: An Alternative Approach
When single crystals are not obtainable, powder X-ray diffraction (PXRD) can provide useful structural information. The resulting diffraction pattern is a fingerprint of the crystalline phase. While a full structure solution from powder data is more complex than from single-crystal data, it can be used to identify crystalline phases, assess purity, and, in some cases, determine unit cell parameters. Standard databases of powder diffraction patterns can be used for comparison.[2][6][7]
Conclusion
While direct experimental crystallographic data for this compound derivatives remains to be broadly reported, a comprehensive understanding of their solid-state structures is attainable through a combination of comparative analysis with related known structures, established synthetic and crystallographic methodologies, and the application of computational prediction techniques. The insights gained from such studies are invaluable for advancing the development of these promising compounds in the fields of drug discovery and materials science. Further experimental work to determine the single-crystal structures of this specific class of quinolines is highly encouraged to validate theoretical predictions and provide a more complete picture of their structure-property relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DAM [digital.library.unt.edu]
- 3. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DAM [digital.library.unt.edu]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Study of Yield and Purity
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, its derivatives have become indispensable in numerous scientific fields.[1][2] In medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the core of a vast array of pharmaceuticals, including the pioneering antimalarial drug quinine, its synthetic analogs like chloroquine, and various antibacterial, anti-inflammatory, and antitumor agents.[2][3][4] Beyond medicine, quinoline derivatives are integral to agrochemicals, functional materials, and organic light-emitting diodes (OLEDs).[2][5]
Given this immense utility, the efficient and high-purity synthesis of substituted quinolines is a critical task for researchers in academia and the pharmaceutical industry. Over the last century and a half, a portfolio of named reactions has been developed, each with distinct advantages and limitations. However, many classical methods are notorious for harsh conditions, hazardous reagents, and variable yields.[2][4]
This guide provides an in-depth, objective comparison of the most prominent quinoline synthesis methods. We will move beyond simple procedural lists to explore the mechanistic causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal synthetic route for your target molecule. We will critically evaluate each method based on yield, purity, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.
Classical Approaches to the Quinoline Core: A Head-to-Head Comparison
The traditional syntheses of quinolines, many of which were developed in the late 19th century, remain fundamental to the field. Understanding their mechanisms and limitations is essential for any chemist working with these heterocycles.
The Skraup Synthesis: The Archetype
The Skraup synthesis is historically one of the most significant methods for preparing the parent quinoline ring and its simple derivatives.[6] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as the nitrobenzene corresponding to the starting aniline.[7]
Reaction Mechanism and Rationale
The harshness of the reaction is a direct consequence of its mechanism. The concentrated sulfuric acid serves two primary roles: it acts as a catalyst and as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This step is highly exothermic and can be difficult to control. To mitigate the often violent nature of the reaction, a moderator such as ferrous sulfate (FeSO₄) is typically added.[6] The subsequent steps involve a Michael-type conjugate addition of the aniline to acrolein, followed by acid-catalyzed cyclization, dehydration, and finally, oxidation to furnish the aromatic quinoline ring.
Caption: The Skraup synthesis workflow, highlighting the in situ generation of acrolein.
Advantages and Disadvantages:
-
Advantages: Utilizes simple, readily available starting materials. It is a robust method for producing quinolines that are unsubstituted on the pyridine ring.[8]
-
Disadvantages: The reaction is notoriously harsh, highly exothermic, and can be dangerous if not properly controlled.[6][8] Yields are often low to moderate, and the primary byproduct is a significant amount of tar, which complicates purification.[4][8] The substrate scope is limited, particularly for anilines bearing electron-withdrawing groups.
Experimental Protocol: Skraup Synthesis of Quinoline Reference: Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[8]
-
Setup: In a 2-L round-bottom flask fitted with a reflux condenser, cautiously mix 93 g (1.0 mole) of aniline, 240 g (2.6 moles) of glycerol, 61.5 g (0.5 mole) of nitrobenzene, and 10 g of ferrous sulfate heptahydrate.
-
Acid Addition: In a fume hood, slowly and with external cooling (ice bath), add 100 mL of concentrated sulfuric acid in small portions.
-
Reaction: Gently heat the mixture. The reaction is extremely exothermic and will begin to boil vigorously without further heating. Be prepared to cool the flask if the reaction becomes too violent.
-
Reflux: Once the initial exothermic phase subsides, heat the mixture to reflux for 5 hours.
-
Workup: Allow the mixture to cool, then carefully pour it into a 2-L beaker containing 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free base.
-
Purification: Steam distill the mixture to isolate the crude quinoline. The distillate will contain quinoline, unreacted nitrobenzene, and residual aniline. Separate the organic layer, wash with dilute HCl to remove aniline, and then purify the crude quinoline by vacuum distillation.
The Doebner-von Miller Reaction: A Versatile Modification
The Doebner-von Miller reaction is a logical extension of the Skraup synthesis that significantly improves its versatility.[9] Instead of glycerol, it employs α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wide variety of substituted quinolines.[4] The reaction is typically catalyzed by Brønsted or Lewis acids like HCl, ZnCl₂, or SnCl₄.[9][10]
Reaction Mechanism and Rationale
The precise mechanism has been a topic of discussion, but modern evidence from isotope scrambling experiments points towards a complex fragmentation-recombination pathway.[9][11] An initial conjugate addition of aniline to the α,β-unsaturated carbonyl is followed by fragmentation into an imine and a saturated ketone. These fragments then recombine in a different orientation before a second aniline molecule participates in another conjugate addition, leading to cyclization, elimination of an aniline molecule, and final aromatization to the quinoline product.[9] This complexity often leads to the formation of byproducts, including regioisomers and polymeric tars from the self-condensation of the carbonyl compound.[12]
Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.
Advantages and Disadvantages:
-
Advantages: More versatile than the Skraup synthesis, allowing for the preparation of quinolines with substituents on the pyridine ring (e.g., 2- and 4-substituted derivatives).[4]
-
Disadvantages: Like the Skraup reaction, it often suffers from harsh conditions, low yields, and significant tar formation.[2][12] The complex mechanism can lead to mixtures of regioisomers.
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone (e.g., acetylacetone).[1][13]
Reaction Mechanism and Rationale
The mechanism is more straightforward than the Skraup-type reactions. The first step is the formation of a Schiff base from the aniline and one of the ketone functionalities. This intermediate tautomerizes to a more stable enamine. The strong acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid) then protonates the remaining carbonyl group, activating it for the rate-determining electrophilic aromatic substitution, where the enamine attacks the benzene ring to close the new heterocyclic ring.[13] A final dehydration step yields the fully aromatic quinoline. The choice of catalyst is critical; polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent than sulfuric acid in some cases.[13]
Caption: Stepwise mechanism of the Combes quinoline synthesis.
Advantages and Disadvantages:
-
Advantages: A reliable method for synthesizing 2,4-disubstituted quinolines from common starting materials.[1][13]
-
Disadvantages: Requires strongly acidic conditions and high temperatures. The regioselectivity can be an issue with unsymmetrical β-diketones, where steric effects play a key role in determining the major product.[13]
The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity
This synthesis utilizes the reaction between anilines and β-ketoesters (e.g., ethyl acetoacetate) and is a classic example of thermodynamic versus kinetic control. The reaction outcome is dictated by the temperature.[14]
Reaction Mechanism and Rationale
The β-ketoester possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl.
-
Conrad-Limpach (Kinetic Control): At lower temperatures (typically < 100°C), the more reactive ketone carbonyl is attacked by the aniline. This is the kinetically favored pathway, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (at ~250°C) via intramolecular attack on the benzene ring yields a 4-hydroxyquinoline (or its 4-quinolone tautomer).[14][15][16]
-
Knorr (Thermodynamic Control): At higher temperatures (typically > 140°C), the reaction is reversible. The initial attack at the ketone can revert, and over time, the thermodynamically more stable β-keto anilide is formed via attack at the less reactive ester carbonyl. Cyclization of this stable intermediate proceeds to form a 2-hydroxyquinoline (or its 2-quinolone tautomer).[14][17]
Advantages and Disadvantages:
-
Advantages: Provides selective access to either 4-quinolones or 2-quinolones, which are important pharmaceutical scaffolds, simply by controlling the reaction temperature.
-
Disadvantages: The high temperatures required for the cyclization step can limit the functional group tolerance of the substrates.
The Friedländer Synthesis: The Modern Workhorse
The Friedländer synthesis is arguably one of the most versatile and widely used methods for preparing quinolines.[8][18] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone, aldehyde, or ester).[19]
Reaction Mechanism and Rationale
The mechanism proceeds via an initial aldol-type condensation between the two carbonyl components to form an α,β-unsaturated carbonyl intermediate. This is followed by the intramolecular formation of a Schiff base (or enamine) between the amino group and the newly formed carbonyl, and a final dehydration/aromatization step to yield the quinoline.[19] The causality for its success lies in its convergent nature and the generally milder conditions required compared to Skraup-type reactions.[8] This mildness allows for a very broad substrate scope.
Caption: The convergent mechanism of the Friedländer synthesis.
Advantages and Disadvantages:
-
Advantages: Excellent yields (often good to quantitative), milder reaction conditions (acidic, basic, or neutral), and an exceptionally broad substrate scope allowing for diverse substitution patterns on both rings.[8][20] Many modern, one-pot variations exist, including those using green catalysts like nanocatalysts or operating under microwave conditions.[21][22][23]
-
Disadvantages: The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often must be synthesized in a separate step.[8]
Experimental Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline Reference: Adapted from Li, A.-H., et al., Synthesis, 2010, 1629-1632.[20]
-
Setup: To a solution of 2-nitrobenzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add iron powder (4.0 mmol).
-
Reduction: Add a catalytic amount of aqueous hydrochloric acid (e.g., 0.1 mL of 2M HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The in situ reduction of the nitro group to the amine is followed by spontaneous condensation.
-
Workup: After the reaction is complete, cool the mixture, filter off the iron salts, and dilute the filtrate with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-phenylquinoline. This one-pot method is reported to provide yields in the range of 58-100%.[20][24]
Comparative Data Summary
The following table provides a side-by-side comparison of the discussed methods to aid in the selection process.
| Feature | Skraup Synthesis | Doebner-von Miller | Combes Synthesis | Conrad-Limpach-Knorr | Friedländer Synthesis |
| Reactants | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl | Aniline, β-Diketone | Aniline, β-Ketoester | 2-Aminoaryl Carbonyl, α-Methylene Compound |
| Conditions | Harsh: Conc. H₂SO₄, >150°C, Exothermic[8] | Harsh: Strong Acid (HCl, ZnCl₂)[9] | Harsh: Conc. H₂SO₄, PPA[1][13] | High Temp: 140-250°C[14] | Mild: Acid, Base, or Neutral Catalysis[8][19] |
| Main Products | Unsubstituted Pyridine Ring | 2- and/or 4-Substituted | 2,4-Disubstituted | 2- or 4-Hydroxyquinolines | Highly Variable Substitutions |
| Typical Yield | Low to Moderate (can be <50%)[4][8][25] | Low to Moderate, Variable[2][4] | Moderate to Good | Moderate to Good | Good to Excellent (58-100%)[20][24] |
| Pros | Simple, cheap starting materials[8] | More versatile than Skraup | Good for 2,4-disubstitution | Regioselective control | High yields, wide scope, mild conditions[8] |
| Cons | Violent reaction, tar formation, low yield[4][8] | Tar formation, byproduct mixtures[12] | Strong acid, high temp | High temp required | Starting materials can be complex to access[8] |
A Practical Guide to Product Purification
Achieving high purity is as critical as achieving a high yield. The basic nitrogen atom in the quinoline ring presents unique challenges, particularly during chromatographic purification.
Common Purification Techniques:
-
Distillation: For thermally stable, liquid quinolines, initial purification of the crude product is often achieved by steam distillation followed by vacuum distillation.[8][26] This is effective at removing polymeric tars and non-volatile impurities.
-
Crystallization & Salt Formation: Solid quinoline derivatives are commonly purified by recrystallization from an appropriate solvent, such as ethanol or dichloromethane/hexanes.[26][27] An effective alternative involves treating the crude mixture with an acid (e.g., phosphoric or hydrochloric acid) to precipitate the quinoline as a salt. The salt can be filtered, washed, and then neutralized with a base to recover the purified free base.[26] Purity can reach >99% with multiple cycles.[26]
-
Column Chromatography: This is the most common method for final purification. However, the basicity of the quinoline nitrogen leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes significant peak tailing, poor separation, and in some cases, decomposition of the product on the column.[28]
Troubleshooting Workflow for Column Chromatography
To overcome these challenges, the silica gel must be "deactivated" or neutralized.
Caption: Troubleshooting workflow for the purification of quinolines by column chromatography.
The Causality: Adding a basic modifier like triethylamine (NEt₃) to the eluent is the standard solution. The NEt₃ is a stronger base than the quinoline and will preferentially bind to the acidic sites on the silica gel, effectively "capping" them. This allows the quinoline product to pass through the column without these strong, peak-distorting interactions, resulting in sharp bands and effective separation.[28]
Conclusion and Future Outlook
The synthesis of the quinoline scaffold is a mature field, yet it remains an area of active innovation. While classical methods like the Skraup and Doebner-von Miller reactions are historically important and useful for simple structures, their harsh conditions and low yields make them less desirable for complex molecule synthesis. The Combes and Conrad-Limpach-Knorr syntheses offer better control and access to specific substitution patterns.
For modern drug discovery and development, the Friedländer synthesis stands out for its versatility, mildness, and high yields, making it the method of choice when the requisite 2-aminoaryl carbonyl precursors are available.[8] The continuous development of greener, more efficient protocols, often leveraging modern catalytic systems, is expanding the chemist's toolkit.[22][29]
Ultimately, the choice of synthesis method is a strategic one, balancing the desired substitution pattern, the availability of starting materials, the required scale, and tolerance for harsh conditions. A thorough understanding of the mechanisms and practical limitations discussed in this guide will empower researchers to make informed decisions, leading to higher yields and purities in their synthetic endeavors.
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 16. synarchive.com [synarchive.com]
- 17. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating an HPLC Method for the Quantification of 7-Methoxy-6-methylquinoline
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 7-Methoxy-6-methylquinoline, demands a robust and reliable analytical method. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific quinoline derivative. Moving beyond a simple checklist, we will explore the "why" behind each validation parameter, ensuring a self-validating system that withstands scientific and regulatory scrutiny.
The principles and methodologies described herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and are complemented by the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the standards set forth in the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]
The Rationale: Why a Validated Method is Non-Negotiable
In the pharmaceutical landscape, an unvalidated analytical method is a source of unacceptable risk. Method validation provides documented evidence that a procedure is "fit for purpose," meaning it reliably and accurately measures the analyte of interest.[10][11] For a compound like this compound, which may be a key starting material, intermediate, or even an impurity in a drug substance, precise quantification is critical for ensuring product quality, safety, and efficacy. A validated HPLC method ensures that the reported concentration is a true representation of the sample's content, free from interferences and variability.
Conceptual Framework for HPLC Method Validation
The validation process is not a one-time event but rather a continuous lifecycle that begins during method development.[6][12] This guide focuses on the formal validation stage, which systematically evaluates the performance characteristics of the analytical procedure.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
A Researcher's Guide to 7-Methoxy-6-methylquinoline: A Comparative Analysis Through Experimental Data Cross-Referencing
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 7-Methoxy-6-methylquinoline, a substituted quinoline, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] This guide provides a comprehensive, experimentally grounded comparison of this compound with its key structural isomers and related derivatives. Due to the limited availability of direct experimental data for this compound in public repositories like PubChem, this guide pioneers a comparative approach, cross-referencing verified experimental data from closely related analogs. This methodology not only offers valuable insights into its expected physicochemical properties and spectral behavior but also underscores the critical role of substituent positioning on the quinoline scaffold.
The quinoline ring is a fundamental structural motif in a wide array of pharmaceuticals, including anticancer, antimalarial, and anti-inflammatory agents.[2] The introduction of methyl and methoxy substituents, as seen in this compound, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making a thorough understanding of its properties essential for any drug discovery program.
Comparative Physicochemical Analysis of Quinolines
To establish a predictive baseline for the properties of this compound, a comparative analysis of its isomers and related compounds is indispensable. The following table summarizes key experimental data for selected quinoline derivatives, offering a tangible framework for understanding the influence of substituent placement.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₁₁H₁₁NO | 173.21 | Not Reported | Not Reported | Not Reported | Not Reported |
| 6-Methylquinoline | C₁₀H₉N | 143.18 | -22 | 256-260 | 1.067 (20°C) | 1.614 |
| 7-Methoxyquinoline | C₁₀H₉NO | 159.18 | Not Reported | Not Reported | Not Reported | Not Reported |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 18-20 | 140-146 (15 mmHg) | 1.15 (20°C) | 1.625 |
| 7-Methoxy-4-methylquinoline | C₁₁H₁₁NO | 173.21 | Not Reported | Not Reported | Not Reported | Not Reported |
| 6-Methoxy-2-methylquinoline | C₁₁H₁₁NO | 173.22 | 64-68 | Not Reported | 0.97 | Not Reported |
Data sourced from PubChem and other chemical suppliers. The absence of reported experimental values for some compounds highlights the necessity for thorough characterization of novel quinoline derivatives.[2][3][4][5][6][7]
Experimental Protocols for Characterization
The synthesis and characterization of novel quinoline derivatives require a suite of robust analytical techniques to confirm identity, purity, and structure. The following protocols are standard methodologies in the field and are recommended for the analysis of this compound and its analogs.
Synthesis: A Generalized Skraup Synthesis Approach
The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[2][8] A plausible synthetic route to this compound would involve the reaction of 3-methoxy-4-methylaniline with glycerol, sulfuric acid, and an oxidizing agent.
Protocol:
-
To a cooled solution of concentrated sulfuric acid, slowly add glycerol.
-
Gradually add 3-methoxy-4-methylaniline to the mixture with constant stirring.
-
Introduce a mild oxidizing agent (e.g., ferrous sulfate).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude this compound via recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of this compound via the Skraup reaction.
Structural Elucidation via Spectroscopic Methods
NMR is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would be essential.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic protons on the quinoline core.
-
A singlet for the methoxy group protons (around 3.9-4.1 ppm).
-
A singlet for the methyl group protons (around 2.3-2.5 ppm).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
Expected Mass Spectrum Data for this compound:
-
Molecular Formula: C₁₁H₁₁NO
-
Exact Mass: 173.0841 g/mol
-
Expected [M+H]⁺ ion: m/z 174.0913
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylquinoline | 91-62-3 [chemicalbook.com]
- 5. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
A Comparative Guide to Quinoline-Based H-PGDS Inhibitors for Inflammatory and Allergic Disease Research
For researchers and drug development professionals navigating the landscape of inflammatory and allergic disease therapeutics, Hematopoietic Prostaglandin D Synthase (H-PGDS) presents a compelling target. As a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator of allergic responses, its selective inhibition offers a more targeted anti-inflammatory strategy than traditional NSAIDs.[1][2] This guide provides an in-depth, objective comparison of prominent quinoline-based H-PGDS inhibitors, supported by experimental data to inform your research and development endeavors.
The Rationale for Targeting H-PGDS in Inflammatory Disease
The arachidonic acid cascade is a well-established pathway in inflammation. While NSAIDs effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, this broad-spectrum approach also blocks the production of potentially beneficial prostaglandins.[1] H-PGDS, acting downstream of COX, catalyzes the isomerization of PGH2 to PGD2.[1] PGD2, in turn, activates the DP1 and CRTH2 receptors, promoting hallmark features of allergic inflammation, including eosinophil and basophil activation and Th2 cell chemotaxis. By selectively targeting H-PGDS, it is possible to attenuate the pro-inflammatory effects of PGD2 while preserving other homeostatic prostanoid functions. The quinoline scaffold has emerged as a promising chemical starting point for the development of potent and selective H-PGDS inhibitors.[3][4]
The H-PGDS Signaling Pathway in Inflammation
Caption: The H-PGDS signaling cascade in the context of allergic inflammation and the point of intervention for quinoline-based inhibitors.
Comparative Analysis of Inhibitory Potency and Selectivity
The development of quinoline-based H-PGDS inhibitors has been a journey of iterative refinement, starting from fragment-based screening to the synthesis of highly potent and selective molecules.[4][5] A critical aspect of evaluating these inhibitors is not only their potency (as measured by IC50 values) but also their selectivity against other enzymes in the prostanoid pathway to minimize off-target effects.
| Inhibitor | H-PGDS IC50 (nM) | L-PGDS IC50 (nM) | mPGES-1 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | Reference(s) |
| GSK2894631A | 9.9 | Data not available | Data not available | Data not available | Data not available | Data not available | [3][6] |
| Aza-derivative (1y) | 9.4 | Data not available | Data not available | Data not available | Data not available | Data not available | [3] |
| TFC-007 | 83 | Data not available | Data not available | Data not available | Data not available | Data not available | [7] |
| HQL-79 | ~3,000-5,000 | Data not available | Data not available | Data not available | Data not available | Data not available | [8] |
| HPGDS inhibitor 1 | 0.5 - 2.3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4][5] |
| PK007 | 17.23 | Data not available | Data not available | Data not available | Data not available | Data not available | [8] |
Note: "HPGDS inhibitor 1" is a precursor to the GSK2894631A series and demonstrates the high selectivity achievable with this scaffold.[4][5]
In-depth Look at Key Quinoline-Based H-PGDS Inhibitors
The Quinoline-3-Carboxamide Series: GSK2894631A and its Aza-Derivative (1y)
The development of the quinoline-3-carboxamide series, including the potent inhibitor GSK2894631A (IC50 = 9.9 nM), originated from a fragment-based screening approach.[4][5] Initial hits with low potency were systematically optimized through structural biology insights and medicinal chemistry efforts, leading to a significant enhancement in inhibitory activity.[4] A notable challenge with GSK2894631A was its potential for central nervous system (CNS) penetration, which could lead to off-target effects.[3] This prompted the rational design of aza-quinoline derivatives to increase the polar surface area and limit brain exposure. This strategic modification resulted in compound 1y , which maintained high potency (IC50 = 9.4 nM) while being peripherally restricted, demonstrating efficacy in multiple in vivo inflammatory models without CNS toxicity.[3]
TFC-007: A Widely Used Research Tool
TFC-007 is another selective quinoline-based H-PGDS inhibitor with a reported IC50 value of 83 nM.[7] It has been utilized in numerous preclinical studies to probe the function of H-PGDS in various disease models.[7]
HQL-79: An Early-Generation Inhibitor
HQL-79 is an earlier-generation H-PGDS inhibitor with a lower potency (IC50 in the low micromolar range).[8] Despite its lower potency compared to newer compounds, it has been instrumental in validating H-PGDS as a therapeutic target in various in vivo models of allergic inflammation.[6] Structural studies of HQL-79 in complex with H-PGDS have provided valuable insights into the inhibitor binding site, guiding the design of more potent subsequent inhibitors.[8]
PK007: A Novel Inhibitor with In Vivo Efficacy
PK007 is a more recently developed selective H-PGDS inhibitor with a reported high potency (IC50 = 17.23 ± 12 nM).[8] In the mdx mouse model of Duchenne Muscular Dystrophy (DMD), PK007 demonstrated significant therapeutic benefits, including reduced myonecrosis, decreased macrophage infiltration, and improved muscle function.[8] These findings highlight the potential of H-PGDS inhibition beyond allergic diseases.
Experimental Protocols for Inhibitor Characterization
The accurate and reproducible assessment of H-PGDS inhibitors is paramount. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro H-PGDS Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified H-PGDS.
Objective: To determine the IC50 value of a test compound against recombinant human H-PGDS.
Materials:
-
Recombinant human H-PGDS protein
-
Glutathione (GSH) as a cofactor
-
PGH2 as the substrate
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Test compounds serially diluted in DMSO
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Prepare a solution of recombinant H-PGDS and GSH in the assay buffer.
-
Incubation: Add the enzyme solution to the wells of the 96-well plate containing the test compounds. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2, to all wells.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding the quenching solution.
-
PGD2 Quantification: Measure the concentration of the product, PGD2, in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cell-Based PGD2 Production Assay
This assay provides a more physiologically relevant measure of inhibitor potency by assessing its ability to block PGD2 production in a cellular context.
Objective: To determine the cellular IC50 of a test compound in a cell line endogenously expressing H-PGDS.
Materials:
-
Cell line expressing H-PGDS (e.g., human mast cell line, KU812 human basophilic leukemia cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds serially diluted in culture medium
-
Stimulant to induce PGD2 production (e.g., calcium ionophore A23187 or an appropriate antigen for IgE-sensitized cells)
Procedure:
-
Cell Culture and Plating: Culture KU812 cells to the desired density and seed them in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1 hour).
-
Cell Stimulation: Add the stimulant to the wells to induce PGD2 production.
-
Supernatant Collection: After an appropriate incubation time, centrifuge the plate and collect the cell culture supernatant.
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of the inhibitor and calculate the IC50 value using non-linear regression.
Rationale for using KU812 cells: The human basophilic leukemia cell line, KU812, is a well-established model for studying H-PGDS inhibition as it endogenously expresses the enzyme, providing a physiologically relevant system to assess the cellular potency of inhibitors.
In Vivo Models for Efficacy Evaluation
The therapeutic potential of H-PGDS inhibitors is further validated in various animal models of inflammation and allergic disease.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (Mouse)
This is a widely used model to mimic the pathophysiology of human allergic asthma.[9] BALB/c mice are typically sensitized to ovalbumin, followed by an airway challenge with the same allergen to induce an inflammatory response characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[9] This model is invaluable for assessing the ability of H-PGDS inhibitors to ameliorate these key features of asthma. The rationale for using this model is its well-characterized Th2-driven inflammatory response, which is highly relevant to the mechanism of action of H-PGDS inhibitors.[9] For example, HQL-79 administered orally at 30 mg/kg has been shown to reduce PGD2 levels and airway inflammation in this model.[6]
Experimental Workflow for H-PGDS Inhibitor Evaluation
Caption: A generalized workflow for the discovery and preclinical evaluation of quinoline-based H-PGDS inhibitors.
Clinical Development Landscape
Conclusion
The quinoline scaffold has proven to be a fertile ground for the discovery of potent and selective H-PGDS inhibitors. The evolution from early-generation compounds like HQL-79 to highly optimized molecules such as GSK2894631A and its peripherally restricted analogs highlights the power of structure-based drug design. The compelling preclinical data in various models of inflammatory and allergic diseases, coupled with the advancement of candidates into clinical trials, solidifies H-PGDS as a promising target for the next generation of anti-inflammatory therapies. This guide provides a solid foundation for researchers to compare and select the most appropriate quinoline-based H-PGDS inhibitors for their specific research needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 7-Methoxy-6-methylquinoline: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 7-Methoxy-6-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of comprehensive safety data for this specific molecule, this document synthesizes established protocols for structurally similar quinoline derivatives to provide a robust framework for its safe utilization. Our primary objective is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking research is conducted without compromise to your health and safety.
Understanding the Risk Profile: A Logic-Driven Approach
The primary routes of exposure are inhalation, skin contact, and eye contact. The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent handling procedures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure to this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Provides a barrier against skin contact, as quinoline derivatives can be harmful and cause skin irritation.[2][4] Gloves should be inspected before each use and changed regularly, or immediately if contaminated. |
| Body Protection | A chemical-resistant laboratory coat, worn over full-length clothing. | Prevents incidental skin contact with the compound.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in the absence of adequate engineering controls (e.g., a chemical fume hood) to prevent inhalation of dust or vapors.[1][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures that every step, from preparation to disposal, is conducted with the highest degree of safety.
1. Engineering Controls and Preparation:
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags should be readily available.
2. Handling and Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
-
Step 1: Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Step 2: Verify Fume Hood: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Step 3: Prepare Work Area: Line the work surface within the fume hood with absorbent paper. Ensure your spill kit is within immediate reach.
-
Step 4: Weigh Compound: Carefully weigh the required amount of this compound. Avoid creating dust.
-
Step 5: Prepare Solution: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Step 6: Conduct Experiment: Carry out your experimental procedures within the fume hood.
-
Step 7: Decontaminate Glassware: After use, decontaminate all glassware by rinsing with an appropriate solvent, which should be collected as hazardous waste.
-
Step 8: Dispose of Waste: All solid and liquid waste containing this compound must be disposed of in designated hazardous waste containers.
-
Step 9: Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Step 10: Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.[1][7]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: All solid waste, including contaminated gloves, absorbent paper, and empty vials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and decontamination rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[2]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: In case of a small spill, contain the spill with absorbent material from your spill kit. Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is paramount in the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
